(+)-tert-Butyl D-lactate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMVXXFAJGOQO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449515 | |
| Record name | (+)-tert-Butyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68166-83-6 | |
| Record name | (+)-tert-Butyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (+)-tert-Butyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
(December 2025) - (+)-tert-Butyl D-lactate is a valuable chiral building block in the field of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Its unique structural properties make it an important intermediate for creating enantiomerically pure compounds, which are critical in modern drug development.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications, and general experimental methodologies.
Core Chemical and Physical Properties
This compound, also known by its systematic name tert-Butyl (2R)-2-hydroxypropanoate, is a solid, off-white crystalline compound.[1][2] It is characterized by the presence of a stereocenter at the C2 position of the lactate backbone, which imparts its chirality. The "D" configuration and the positive sign in its name both refer to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.
General and Physical Properties
The fundamental identifiers and physical constants of this compound are summarized in the table below.
| Property | Value |
| Synonyms | tert-Butyl (R)-(+)-lactate, tert-Butyl (2R)-2-hydroxypropanoate |
| CAS Number | 68166-83-6[1][3][4] |
| Molecular Formula | C₇H₁₄O₃[1][3][4] |
| Molecular Weight | 146.18 g/mol [1][3][4] |
| Appearance | Crystals, Solid, Off-White[2][3] |
| Melting Point | 38 - 42 °C[1][2][3] |
| Boiling Point | 161.8 ± 8.0 °C (Predicted)[2] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted)[2] |
| Flash Point | 113 °C[2][5] |
| Storage | 2 - 8 °C[1][3] |
Optical and Purity Specifications
The stereochemical identity and purity of this compound are critical for its applications in asymmetric synthesis.
| Property | Value |
| Optical Rotation | [α]20/D = +7.3 ± 0.5° (c = 1.7 in Methylene chloride)[1][3] |
| Purity | ≥98% to ≥99.0% (sum of enantiomers, GC)[3][4] |
| Optical Purity | Enantiomeric ratio: ≥99.5:0.5 (GC)[3] |
Solubility Profile
| Solvent | Solubility |
| Chloroform | Sparingly[2] |
| Methanol | Slightly[2] |
| Water | Slightly soluble[6][7] |
Applications in Synthesis
The primary application of this compound is as a chiral intermediate in asymmetric synthesis.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-lactic acid, allowing for selective reactions at the hydroxyl group.
Synthesis of Depsipeptides
This compound is notably used in the synthesis of depsipeptides.[1] Depsipeptides are a class of compounds that contain both amide and ester bonds in their peptide backbone and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3] In this context, the hydroxyl group of this compound can be activated and reacted with amino acid derivatives to form the characteristic ester linkage of depsipeptides.[1]
Experimental Protocols
Synthesis
The synthesis of this compound would typically involve the esterification of D-lactic acid with a source of the tert-butyl group. A common method for such transformations is the reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst.
General Esterification Workflow
Caption: General workflow for the synthesis of this compound.
Purification
Purification of the crude product would likely involve several steps to remove unreacted starting materials, catalyst, and byproducts.
-
Neutralization and Extraction: The reaction mixture would first be neutralized to quench the acid catalyst. An aqueous workup followed by extraction with an organic solvent would separate the product from water-soluble impurities.
-
Chromatography: Column chromatography is a standard technique for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be used to isolate the desired ester.
-
Recrystallization: Since this compound is a solid, recrystallization from an appropriate solvent system could be employed as a final purification step to obtain a highly pure crystalline product.
Analysis
The purity and identity of the synthesized this compound would be confirmed using various analytical techniques.
-
Chromatographic Methods:
-
Gas Chromatography (GC): GC is used to assess the chemical purity of the compound. To determine the optical purity (enantiomeric ratio), a chiral GC column is necessary.[2] These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which allows for the separation of enantiomers.[2]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl and ester functional groups.
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern of the compound.
-
-
Polarimetry: The optical rotation of the purified product would be measured using a polarimeter to confirm the presence of the desired enantiomer and to calculate the specific rotation.
Logical Relationships of Properties and Applications
The interplay between the chemical properties of this compound and its primary applications is illustrated in the diagram below.
Caption: Logical relationships of this compound's properties and uses.
Conclusion
This compound is a key chiral intermediate with well-defined chemical and physical properties. Its utility in the synthesis of complex, enantiomerically pure molecules, particularly depsipeptides, makes it a valuable compound for researchers in drug discovery and development. While specific, detailed experimental protocols require further investigation, the general methodologies for its synthesis, purification, and analysis are based on established principles of organic chemistry.
References
An In-depth Technical Guide to (+)-tert-Butyl D-lactate
CAS Number: 68166-83-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-tert-Butyl D-lactate, a valuable chiral building block in modern organic synthesis. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and application, and discusses its significance in the development of stereochemically defined molecules.
Chemical and Physical Properties
This compound is the tert-butyl ester of D-lactic acid. The presence of a chiral center at the C2 position of the lactate backbone makes it a crucial intermediate for introducing specific stereochemistry in the synthesis of complex organic molecules, particularly pharmaceuticals.
Structural Information
| Parameter | Value |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | tert-butyl (2R)-2-hydroxypropanoate |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--O |
| InChI Key | IXXMVXXFAJGOQO-RXMQYKEDSA-N |
Physical and Chemical Data
| Property | Value | Reference |
| Appearance | White crystalline solid | |
| Melting Point | 38-42 °C | |
| Optical Activity | [α]₂₀/D +7.3° (c=1.7 in CH₂Cl₂) | |
| Boiling Point | 161.8 ± 8.0 °C (Predicted) | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Soluble in organic solvents such as methylene chloride. |
Spectroscopic Data (Inferred from related compounds)
| Spectroscopy | Expected Peaks |
| ¹H NMR | A prominent singlet around 1.5 ppm (9H, tert-butyl group), a doublet around 1.4 ppm (3H, methyl group on lactate), a quartet around 4.2 ppm (1H, CH on lactate), and a broad singlet for the hydroxyl proton. The tert-butyl group's singlet is a characteristic feature, often towering over other resonances.[1][2] |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the methine carbon of the lactate (around 68 ppm), the methyl carbon of the lactate (around 20 ppm), and the carbonyl carbon (around 175 ppm).[3] |
| FT-IR (cm⁻¹) | A broad absorption band around 3400 cm⁻¹ (O-H stretch), strong absorption around 1730 cm⁻¹ (C=O ester stretch), and various C-H stretching and bending vibrations in the 2900-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.[4][5] |
| Mass Spectrometry (EI) | A molecular ion peak may be weak or absent. Expect fragmentation patterns corresponding to the loss of the tert-butyl group (M-57) and other characteristic fragments of the lactate moiety.[6] |
Synthesis and Applications
This compound serves as a critical chiral synthon in asymmetric synthesis, enabling the construction of enantiomerically pure compounds.[7] Its tert-butyl ester group can act as a protecting group for the carboxylic acid functionality of D-lactic acid, which can be removed under specific acidic conditions.
Representative Synthesis Protocol: Esterification of D-Lactic Acid
A common method for the synthesis of tert-butyl esters is the acid-catalyzed esterification of the corresponding carboxylic acid with tert-butanol or isobutylene.
Materials:
-
D-Lactic Acid
-
tert-Butanol
-
Sulfuric acid (catalytic amount)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve D-lactic acid in toluene.
-
Add an excess of tert-butanol and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Application in Depsipeptide Synthesis: Mitsunobu Reaction
This compound is a valuable precursor for the synthesis of depsipeptides, which are peptides containing at least one ester bond in their backbone. The Mitsunobu reaction is a powerful method for forming this ester linkage with inversion of stereochemistry at the alcohol center.[8][9]
Materials:
-
N-protected amino acid
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and this compound in anhydrous THF.
-
Add triphenylphosphine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.[10][11]
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired depsipeptide.
Caption: Workflow for depsipeptide synthesis using this compound.
Analytical Methods
The enantiomeric purity of this compound is critical for its application in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the enantiomeric excess.
Chiral HPLC
Column: A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., Chiralpak) or a cyclodextrin-based column, is typically used.[12][13]
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation of the enantiomers.
Detection: UV detection is suitable if the molecule contains a chromophore. If not, a refractive index detector can be used. For higher sensitivity and specificity, chiral HPLC can be coupled with mass spectrometry (LC-MS).[14][15]
Gas Chromatography (GC)
For GC analysis, the hydroxyl group of this compound is often derivatized to a more volatile and less polar functional group. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the hydroxyl group to a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively.[16][17][18][19][20] The resulting derivatives can then be analyzed on a standard GC column. Chiral GC columns can be used to separate the enantiomers of the derivatized lactate.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible solid and should be stored in a cool, dry place away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex, stereochemically defined molecules. Its utility in the pharmaceutical and fine chemical industries is well-established. This guide provides essential technical information to support researchers and developers in the effective and safe use of this important chiral intermediate.
References
- 1. Butyl lactate(138-22-7) 1H NMR [m.chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Butyl lactate [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 15. labcluster.com [labcluster.com]
- 16. bslonline.org [bslonline.org]
- 17. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 18. Determination on the microscale of plasmatic lactic acid as its t-butyldimethylsilyl derivative by stable-isotope dilution using capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of (+)-tert-Butyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-tert-Butyl D-lactate, also known as tert-Butyl (R)-(+)-lactate, is a chiral ester of D-lactic acid.[1] Its unique stereochemistry and the presence of a bulky tert-butyl group make it a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries.[1] This document provides an in-depth overview of the key physical properties of this compound, along with generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented below.
| Property | Value | Units | Notes |
| Molecular Formula | C₇H₁₄O₃ | - | [1][2][3][4] |
| Molecular Weight | 146.18 | g/mol | [1][2][3][4][5] |
| Appearance | Crystals | - | [5] |
| Melting Point | 38 - 42 | °C | [1][2][3][5] |
| Boiling Point | 161.8 ± 8.0 | °C | Predicted value[2][3] |
| Density | 1.004 ± 0.06 | g/cm³ | Predicted value[2][3] |
| Optical Rotation [α]20/D | +7.3 ± 0.5° | degrees | c = 1.7 in methylene chloride[1][5] |
| Flash Point | 113 | °C | Closed cup[2][3][5] |
| CAS Number | 68166-83-6 | - | [1][3][4][5] |
| Storage Temperature | 2 - 8 | °C | [1][5] |
Experimental Protocols
The following sections outline generalized methodologies for determining the key physical properties of this compound. These are standard laboratory procedures that can be adapted based on available equipment and specific experimental requirements.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like this compound can be determined using a capillary tube method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.
Boiling Point Determination (Micro Method)
For determining the boiling point of a liquid, a micro method using a Thiele tube or a similar apparatus is suitable, especially when working with small sample quantities.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.
-
Observation: The heating is discontinued when a steady stream of bubbles emerges from the capillary tube. The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6][7][8]
Optical Rotation Determination (Polarimetry)
The optical rotation is a critical property for chiral molecules like this compound and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of known concentration of this compound is prepared using a suitable solvent, such as methylene chloride.[1][5] The concentration is typically expressed in g/100 mL.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light (usually from a sodium D-line source) is measured at a specific temperature (e.g., 20°C).[9][10][11]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[10]
Visualizations
The following diagrams illustrate the workflow for determining the physical properties of this compound and the logical relationships of its key attributes.
Caption: Workflow for the determination of physical properties.
Caption: Logical relationships of key compound attributes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [chembk.com]
- 3. (R)-(+)-Lactic acid tert-butyl ester [chembk.com]
- 4. scbt.com [scbt.com]
- 5. D-(+)-Milchsäure-tert.-butylester ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experiment No. 1: Melting Point and Boiling Points of Organic Compounds - 2174 Words | Bartleby [bartleby.com]
- 8. scribd.com [scribd.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. digicollections.net [digicollections.net]
An In-depth Technical Guide to the Optical Rotation and Purity of (+)-tert-Butyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-tert-Butyl D-lactate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereochemistry plays a crucial role in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules. The bulky tert-butyl group can offer unique steric and electronic properties to synthetic intermediates. Accurate determination of its optical rotation and purity is paramount to ensure the desired stereochemical outcome and overall quality of the final products. This technical guide provides a comprehensive overview of the key quality attributes of this compound, along with detailed experimental protocols for their determination.
Physicochemical and Quality Attributes
The key specifications for this compound are summarized in the table below. These values are critical for assessing the identity, quality, and suitability of the material for its intended application.
| Property | Specification | Method of Analysis |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₇H₁₄O₃ | - |
| Molecular Weight | 146.18 g/mol | - |
| Specific Optical Rotation | [α]²⁰/D = +7.3 ± 0.5° (c = 1.7 in methylene chloride)[1] | Polarimetry |
| Chemical Purity | ≥98%[2] | Gas Chromatography (GC-FID) or Quantitative NMR (qNMR) |
| Enantiomeric Purity | Enantiomeric Ratio ≥99.5:0.5[1] | Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Accurate and reproducible analytical methods are essential for the quality control of this compound. The following sections provide detailed experimental protocols for the determination of its optical rotation, and chemical and enantiomeric purity.
Determination of Specific Optical Rotation
Principle: Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration, path length, temperature, solvent, and the wavelength of the light used.[3][4][5]
Instrumentation:
-
Polarimeter with a sodium D-line (589 nm) light source.
-
1 dm (100 mm) polarimeter cell.
-
Volumetric flask (e.g., 10 mL).
-
Analytical balance.
Procedure:
-
Sample Preparation: Accurately weigh approximately 170 mg of this compound into a 10 mL volumetric flask. Dissolve the sample in and dilute to the mark with methylene chloride to achieve a concentration of 1.7 g/100 mL (c = 1.7). Ensure the solution is homogeneous.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (methylene chloride).
-
Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) at 20°C.
-
Calculation: Calculate the specific rotation using the following formula:[4][6] [α]²⁰/D = α / (l × c) Where:
-
[α]²⁰/D is the specific rotation at 20°C using the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Determination of Chemical Purity by Gas Chromatography (GC-FID)
Principle: Gas chromatography with a flame ionization detector (GC-FID) separates compounds based on their volatility and interaction with a stationary phase. The detector response is proportional to the amount of analyte, allowing for quantification of the main component and any impurities.[7][8][9]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the analysis of polar esters (e.g., a low-polarity column like DB-5ms or a mid-polarity column like DB-17).
-
Autosampler or manual injection system.
-
Data acquisition and processing software.
Procedure:
-
Chromatographic Conditions (Example):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or methylene chloride) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the prepared sample into the GC system and record the chromatogram.
-
Data Processing: Identify the peak corresponding to tert-butyl lactate. Calculate the area percent of all peaks in the chromatogram. The chemical purity is reported as the area percent of the main peak.
Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)
Principle: Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This allows for the quantification of the enantiomeric excess (e.e.) or enantiomeric ratio.[11][12][13]
Instrumentation:
-
Gas chromatograph with an FID.
-
Chiral capillary column. A column with a cyclodextrin-based stationary phase is often effective for lactate esters.[14]
Procedure:
-
Chromatographic Conditions (Example based on methyl lactate separation): [14]
-
Column: Chiral capillary column coated with a derivative of β-cyclodextrin (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin), 20-30 m x 0.25-0.32 mm ID, 0.31 µm film thickness.
-
Carrier Gas: Nitrogen or Helium at a flow rate of 25-35 cm/s.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature: Isothermal at 50-80°C (optimization may be required).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetone) at a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Data Processing: Integrate the peak areas for both the D-(+) and L-(-) enantiomers. Calculate the enantiomeric ratio or enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] × 100
Synthesis and Potential Impurities
This compound is typically synthesized via the Fischer esterification of D-lactic acid with tert-butanol, often in the presence of an acid catalyst.[11][15] Another route involves the transesterification of a simpler alkyl lactate (e.g., ethyl lactate) with tert-butanol.[1] Enzymatic synthesis from D-lactic acid is also a viable and stereospecific method.[13]
Potential impurities that may arise from the synthesis include:
-
Residual starting materials (D-lactic acid, tert-butanol).
-
Catalyst residues.
-
By-products from side reactions.
-
The undesired L-(-)-enantiomer, which can be introduced from the starting lactic acid or through racemization during the synthesis.
Workflow for Quality Assessment
The following diagram illustrates the logical workflow for the comprehensive quality assessment of this compound.
Caption: Logical workflow for the quality assessment of this compound.
Conclusion
The quality control of this compound is critical for its successful application in stereoselective synthesis. This guide has outlined the key quality attributes and provided detailed experimental protocols for their determination. By implementing these methods, researchers, scientists, and drug development professionals can ensure the identity, purity, and enantiomeric integrity of this important chiral building block, thereby contributing to the development of high-quality and effective end-products.
References
- 1. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. rudolphresearch.com [rudolphresearch.com]
- 7. sciepub.com [sciepub.com]
- 8. Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Esterification of Lactic Acid with n-Butanol by Reactive Distillation | Semantic Scholar [semanticscholar.org]
- 12. gcms.cz [gcms.cz]
- 13. azom.com [azom.com]
- 14. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of (+)-tert-Butyl D-lactate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-tert-Butyl D-lactate, a chiral building block of significant interest in the pharmaceutical and fine chemical industries, presents a unique solubility profile that is critical for its application in synthesis, formulation, and purification processes. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization procedures, and formulating drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and offers a framework for researchers to generate their own quantitative data.
Qualitative Solubility Profile
Based on available safety data sheets and chemical supplier information, the qualitative solubility of this compound has been described as follows:
-
Sparingly Soluble: Chloroform
-
Slightly Soluble: Methanol
It is important to note that terms like "sparingly" and "slightly" are not standardized and can vary between sources. Therefore, for any process development or research application, experimental determination of solubility is strongly recommended.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction at various temperatures) for this compound in a comprehensive set of organic solvents has not been published in readily accessible scientific literature. The following table is provided as a template for researchers to record their experimentally determined solubility data.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetonitrile | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., UV-Vis Spectroscopy | ||
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||
| ... (add other solvents) |
Experimental Protocols for Solubility Determination
The solubility of a solid compound like this compound in an organic solvent can be determined using several well-established methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.
Gravimetric Method (Isothermal Equilibrium Method)
This is a classic and straightforward method for determining thermodynamic solubility.
Principle: A supersaturated solution of the compound is prepared at a specific temperature and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the residual solute.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or a shaker) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume or mass of the clear, saturated supernatant. It is critical to avoid transferring any solid particles. This can be achieved by using a pre-heated or at-temperature syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition or sublimation of the this compound. Once the solvent is completely removed, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Analytical Methods (e.g., HPLC, UV-Vis Spectroscopy)
These methods are often faster and require smaller sample volumes than the gravimetric method.
Principle: A saturated solution is prepared and equilibrated as in the gravimetric method. The concentration of the solute in a filtered aliquot of the saturated solution is then determined using a suitable analytical technique against a pre-established calibration curve.
Detailed Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the chosen analytical method (e.g., HPLC with a suitable detector or UV-Vis spectroscopy if the compound has a chromophore) to generate a calibration curve of response versus concentration.
-
Sample Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.
-
Phase Separation and Dilution: Follow step 3 from the Gravimetric Method to obtain a clear, filtered aliquot of the saturated solution. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same analytical method and conditions as used for the calibration curve.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Solubility = Concentration from calibration curve * Dilution factor
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides researchers with the necessary framework to determine this crucial physical property. By following the detailed experimental protocols for gravimetric or analytical methods, scientists and drug development professionals can generate reliable and accurate solubility data tailored to their specific needs. This will, in turn, facilitate the efficient and effective use of this compound in their research and development activities.
(+)-tert-Butyl D-Lactate: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Key Chiral Building Block in Asymmetric Synthesis
(+)-tert-Butyl D-lactate has emerged as a crucial chiral building block in the field of organic chemistry, particularly in the asymmetric synthesis of complex molecules such as pharmaceuticals and natural products. Its unique structural features and chirality make it an invaluable tool for introducing stereocenters with high precision, thereby influencing the biological activity and efficacy of the target compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, also known as tert-Butyl (R)-(+)-lactate, is a chiral ester with the D-configuration at the stereocenter. Its physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | General Knowledge |
| Melting Point | 38-42 °C | General Knowledge |
| Boiling Point | Not readily available | |
| Optical Rotation | [α]²⁰/D +7.3 ± 0.5° (c = 1.7 in CH₂Cl₂) | General Knowledge |
| CAS Number | 68166-83-6 | [1] |
| Purity | ≥98% | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of D-lactic acid. A prevalent and effective method involves the acid-catalyzed reaction of D-lactic acid with isobutylene. This approach offers a straightforward route to the desired tert-butyl ester.
Experimental Protocol: Acid-Catalyzed Esterification of D-Lactic Acid with Isobutylene
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
D-Lactic Acid
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (gas)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve D-lactic acid in dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Isobutylene Addition: Bubble isobutylene gas through the stirred solution for a specified period, maintaining the temperature at 0-5 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Applications in Asymmetric Synthesis
This compound is a versatile chiral building block employed in the synthesis of a wide array of complex molecules, most notably depsipeptides and other natural products with significant biological activity.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of lactic acid, allowing for selective reactions at the hydroxyl group.
Role in Depsipeptide Synthesis
Depsipeptides are a class of compounds that contain both amide and ester bonds in their structure. This compound serves as a key precursor for introducing a D-lactyl moiety into a peptide chain, forming an ester linkage. This is a critical step in the total synthesis of many naturally occurring depsipeptides that exhibit antimicrobial, antiviral, and anticancer properties.
Experimental Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following workflow illustrates the general strategy for incorporating a D-lactyl unit derived from this compound into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). This process typically involves the activation of the hydroxyl group of the lactate moiety followed by coupling with the N-terminus of the resin-bound peptide.
References
A Technical Guide to the Stereochemistry of (+)-tert-Butyl D-lactate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: (+)-tert-Butyl D-lactate is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its defined stereochemistry is fundamental to its utility in producing enantiomerically pure compounds, thereby enhancing the efficacy and specificity of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the stereochemical, physicochemical, and synthetic aspects of this compound. It includes a summary of its quantitative properties, a detailed representative experimental protocol for its synthesis while maintaining chiral integrity, and a discussion of its critical role in asymmetric synthesis, illustrated through logical and procedural diagrams.
Introduction to Stereochemistry and this compound
In drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This compound is an ester of D-lactic acid, a chiral carboxylic acid. It serves as a crucial intermediate and building block, providing a synthetically useful handle (the tert-butyl ester) while preserving a key stereocenter for the construction of complex, enantiopure molecules.[1][2] Its applications range from the synthesis of depsipeptides to the stereocontrolled preparation of other hydroxy carboxylic acids.[3][4]
Core Stereochemical Properties
The nomenclature of this compound precisely defines its absolute configuration.
-
"D" Configuration: This designation relates the molecule's stereochemistry to that of D-glyceraldehyde, the Fischer projection of which has the hydroxyl group on the right side of the chiral center.
-
Cahn-Ingold-Prelog (R/S) System: According to the Cahn-Ingold-Prelog priority rules, the chiral carbon in this compound is assigned the (R) configuration. The priority of the substituents is as follows: 1. -OH > 2. -C(=O)O-tBu > 3. -CH₃ > 4. -H. With the lowest priority group (-H) oriented away, the sequence from highest to lowest priority traces a clockwise direction.
-
"(+)" Designation: This indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This is an experimentally determined property and does not have a direct, predictable relationship with the D/(R) designation.
The following diagram illustrates the stereochemical structure and its nomenclature.
Physicochemical and Chiral Data
The physical and optical properties of this compound are critical for its use in synthesis and for quality control. The data below is compiled from commercial suppliers and chemical databases.
| Property | Value | Reference(s) |
| Chemical Name | tert-Butyl (R)-(+)-lactate | [1] |
| Synonyms | tert-Butyl (2R)-2-hydroxypropanoate | [1] |
| CAS Number | 68166-83-6 | [1][5][6] |
| Molecular Formula | C₇H₁₄O₃ | [1][5][6] |
| Molecular Weight | 146.18 g/mol | [1][5][6] |
| Appearance | Crystals | [6] |
| Melting Point | 38-42 °C | [1][6] |
| Optical Rotation [α]²⁰/D | +7.3 ± 0.5° (c=1.7 in CH₂Cl₂) | [1][6] |
| Chiral Purity | ≥99% | [1] |
| Enantiomeric Ratio | ≥99.5:0.5 (GC) | [6] |
| Flash Point | 113 °C (closed cup) | [5] |
| Storage Temperature | 2-8 °C | [1][6] |
Synthesis and Preservation of Chiral Integrity
The synthesis of tert-butyl esters from chiral α-hydroxy acids requires methods that avoid racemization of the sensitive stereocenter. A common and effective method is the acid-catalyzed addition of isobutylene to the carboxylic acid. This reaction proceeds via a stable tert-butyl carbocation, which is trapped by the carboxylate, typically with full retention of the adjacent stereocenter's configuration.
Representative Experimental Protocol: Acid-Catalyzed Esterification
This protocol is based on established procedures for tert-butyl ester synthesis.
Materials:
-
D-Lactic acid (high enantiomeric purity)
-
Liquefied isobutylene
-
Dichloromethane (DCM, anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Heavy-walled pressure bottle or Parr shaker apparatus
-
Mechanical shaker
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure:
-
Reaction Setup: A pressure bottle is charged with D-lactic acid and anhydrous dichloromethane. The bottle is cooled in a dry ice/acetone bath.
-
Addition of Reagents: A molar excess of liquefied isobutylene is carefully added, followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction: The bottle is securely sealed and allowed to warm to room temperature. The mixture is then shaken mechanically for 24-48 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Workup: The bottle is carefully vented after cooling in an ice-salt bath. The reaction mixture is transferred to a separatory funnel and washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a crystalline solid, can be purified by low-temperature recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation.
-
Characterization: The final product is characterized to confirm its identity and purity. This includes NMR spectroscopy, mass spectrometry, and crucially, chiral GC or HPLC to confirm the enantiomeric ratio and polarimetry to measure the specific rotation.
Synthesis and Analysis Workflow
The following diagram outlines the general workflow for the synthesis, purification, and quality control analysis of this compound.
Applications in Asymmetric Synthesis
The primary value of this compound lies in its application as a chiral auxiliary or building block. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be removed under specific acidic conditions without affecting other sensitive functional groups.
Key Roles in Synthesis:
-
Chiral Pool Synthesis: It is a readily available, enantiopure C3 synthon. The hydroxyl group can be further functionalized (e.g., alkylated, acylated, or oxidized) or used as a directing group in stereoselective reactions on an attached substrate.
-
Source of Stereochemistry: The inherent (R)-stereocenter is incorporated directly into the target molecule, transferring its chirality.
-
Intermediate for Pharmaceuticals: It is a documented intermediate in the synthesis of complex molecules, including depsipeptides, where the lactate unit forms an ester linkage within a peptide backbone.[5]
The logical flow of its use as a chiral building block is depicted below.
Conclusion
This compound is more than a simple ester; it is a high-value chemical tool for the precise construction of chiral molecules. Its well-defined stereochemistry, coupled with the synthetic versatility of its functional groups, makes it indispensable for researchers and drug development professionals. A thorough understanding of its properties, synthesis with retention of configuration, and strategic application is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and fine chemicals.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives [mdpi.com]
- 4. This compound | 68166-83-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. (+)-D-乳酸tert-ブチル ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
Synthesis of Enantiomerically Pure Compounds: A Technical Guide for Researchers
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The differential biological activity of enantiomers, famously and tragically illustrated by the case of thalidomide, has made the selective synthesis of a single enantiomer a critical requirement in drug development.[1] This guide provides an in-depth overview of the core strategies for obtaining enantiomerically pure compounds, detailed experimental protocols for key reactions, and a summary of analytical techniques for determining enantiomeric purity.
Core Strategies for Enantiopure Compound Synthesis
There are three primary approaches to obtaining enantiomerically pure compounds:
-
Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials.[2] The inherent chirality of these building blocks is preserved and carried through a synthetic sequence to the target molecule. This approach is often efficient and cost-effective, particularly when the target molecule shares structural similarity with a readily available chiral precursor.[3]
-
Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include:
-
Diastereomeric Salt Formation: Reaction of a racemic acid or base with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[4]
-
Kinetic Resolution: One enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. A significant drawback is that the maximum yield for the desired enantiomer is 50%.[5]
-
Enzymatic Resolution: Utilizes the high stereoselectivity of enzymes to selectively transform one enantiomer.[6]
-
Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC).[4][7]
-
-
Asymmetric Synthesis (Enantioselective Synthesis): This is often the most elegant and efficient approach, where a new chiral center is created in a prochiral substrate in a way that favors the formation of one enantiomer over the other.[8] This is achieved through the influence of a chiral entity in the reaction, which can be a:
-
Chiral Auxiliary: A chiral moiety temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.[9]
-
Chiral Reagent: A stoichiometric chiral reagent that transfers chirality to the substrate.
-
Chiral Catalyst: A substoichiometric amount of a chiral catalyst that repeatedly directs the formation of one enantiomer. This is a highly sought-after strategy due to its efficiency and atom economy.[9] Enantioselective catalysis can be further categorized into metal-catalyzed reactions (e.g., using chiral ligands) and organocatalysis, which employs small organic molecules as catalysts.[9][10]
-
Below is a diagram illustrating the main approaches to obtaining enantiomerically pure compounds.
Caption: Core strategies for the synthesis of enantiomerically pure compounds.
Key Asymmetric Reactions: Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for three seminal asymmetric reactions that are widely used in organic synthesis.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[3] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate.[8]
Experimental Protocol: Asymmetric Epoxidation of Geraniol [10]
-
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
L-(+)-Diethyl tartrate (DET)
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Aqueous solution of FeSO₄ and tartaric acid
-
Saturated aqueous NaF solution
-
-
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer and an argon inlet is charged with CH₂Cl₂ and powdered 4Å molecular sieves. The flask is cooled to -20 °C.
-
L-(+)-Diethyl tartrate is added, followed by geraniol.
-
Titanium(IV) isopropoxide is added, and the mixture is stirred for 30 minutes at -20 °C.
-
A solution of tert-butyl hydroperoxide is added dropwise over a period of 1 hour, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of an aqueous solution of FeSO₄ and tartaric acid and allowed to warm to room temperature.
-
The mixture is stirred for 1 hour, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with a saturated aqueous NaF solution, stirred for 30 minutes, and then filtered through Celite.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the (2S, 3S)-epoxy geraniol.
-
Quantitative Data for Sharpless Asymmetric Epoxidation
| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Geraniol | L-(+)-DET | 99 | 91 | [10] |
| (E)-α-Phenylcinnamyl alcohol | D-(-)-DIPT | 97 | >98 | [11] |
| (Z)-3-Methyl-2-penten-1-ol | L-(+)-DET | 85 | 88 | [11] |
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other unsaturated functional groups using a ruthenium catalyst bearing a chiral phosphine ligand, most notably BINAP.[12][13]
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate [14]
-
Materials:
-
Methanol (MeOH)
-
[RuCl((R)-BINAP)]₂·NEt₃
-
Methyl acetoacetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
A solution of [RuCl((R)-BINAP)]₂·NEt₃ in methanol is prepared in a glovebox.
-
Methyl acetoacetate is added to the catalyst solution in a stainless-steel autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction vessel is pressurized with H₂ to the desired pressure (e.g., 4 atm) and heated to the desired temperature (e.g., 50 °C).
-
The reaction is stirred for the specified time (e.g., 12 hours).
-
After cooling to room temperature and venting the excess hydrogen, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product, (R)-methyl 3-hydroxybutanoate, is determined by chiral GC or HPLC analysis.
-
The product can be purified by distillation.
-
Quantitative Data for Noyori Asymmetric Hydrogenation
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| Methyl acetoacetate | Ru-((R)-BINAP) | 100 | >99 | [5] |
| 2'-Bromoacetophenone | Ru-((R)-BINAP) | 95 | 92 | [5] |
| (S)-Naproxen precursor | Ru-((S)-BINAP) | >97 | >97 | [15][16] |
Evans Aldol Reaction
The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to achieve highly diastereoselective and enantioselective aldol additions.[17] The stereochemical outcome can be reliably predicted based on the Zimmerman-Traxler transition state model.[9]
Experimental Protocol: Aldol Reaction of N-Propionyl-(R)-4-benzyl-2-oxazolidinone with Benzaldehyde [2][3][17]
-
Materials:
-
N-Propionyl-(R)-4-benzyl-2-oxazolidinone
-
Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (NEt₃)
-
Benzaldehyde
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7)
-
-
Procedure:
-
A solution of N-propionyl-(R)-4-benzyl-2-oxazolidinone in CH₂Cl₂ is cooled to 0 °C in a flame-dried flask under an argon atmosphere.
-
Dibutylboron triflate is added dropwise, followed by the dropwise addition of triethylamine.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
A solution of benzaldehyde in CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of methanol, followed by a pH 7 phosphate buffer and hydrogen peroxide.
-
The mixture is stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the syn-aldol adduct.
-
Quantitative Data for Evans Aldol Reaction
| Aldehyde | Chiral Auxiliary | Yield (%) | de (%) | Reference |
| Benzaldehyde | (R)-4-benzyl-2-oxazolidinone | 80 | >99 | [18] |
| Isobutyraldehyde | (R)-4-benzyl-2-oxazolidinone | 85 | >99 | [18] |
| n-Octanal | L-valine derived imide | high | high | [9] |
Analytical Determination of Enantiomeric Purity
The determination of enantiomeric excess (ee) or diastereomeric excess (de) is crucial for validating the success of an asymmetric synthesis.[19] The most common and reliable methods are chromatographic.
Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity.[20] It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[7]
-
Common Chiral Stationary Phases:
-
Polysaccharide-based: Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs due to their broad applicability.[20][21]
-
Pirkle-type: Based on π-acidic or π-basic aromatic rings and are effective for compounds that can undergo π-π stacking interactions.[7]
-
Protein-based: Utilize immobilized proteins like bovine serum albumin (BSA) or α₁-acid glycoprotein (AGP) to achieve separation based on biological recognition.[21]
-
Cyclodextrin-based: Employ cyclodextrins as chiral selectors, which have a hydrophobic cavity and a hydrophilic exterior.[7]
-
-
Mobile Phases:
-
Normal Phase: Typically mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol).
-
Reversed Phase: Aqueous buffers with organic modifiers like acetonitrile or methanol.
-
Chiral Gas Chromatography (GC)
Chiral GC is suitable for the analysis of volatile and thermally stable chiral compounds.[22] The separation is achieved using capillary columns coated with a chiral stationary phase.
-
Common Chiral Stationary Phases:
-
Cyclodextrin derivatives: These are the most common and versatile CSPs for GC, offering a wide range of selectivities depending on the type of cyclodextrin and the derivatizing groups.[23][24]
-
Chirasil-Val: A polysiloxane-based stationary phase incorporating L-valine-tert-butylamide, particularly useful for the separation of amino acid derivatives.[23]
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5] It often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.[10][25]
-
Stationary Phases: Most chiral stationary phases used in HPLC can also be used in SFC.[5]
-
Mobile Phases: Typically consist of supercritical CO₂ with a small amount of an organic modifier (e.g., methanol, ethanol) and sometimes an additive (e.g., an amine or an acid) to improve peak shape and resolution.[19]
Comparison of Chiral Separation Techniques
| Technique | Advantages | Disadvantages | Typical Analytes |
| Chiral HPLC | Broad applicability, well-established, preparative scale possible | Higher solvent consumption, longer run times than SFC | Wide range of pharmaceuticals, natural products, and synthetic intermediates |
| Chiral GC | High resolution, high sensitivity | Requires volatile and thermally stable analytes, derivatization may be necessary | Flavors and fragrances, environmental pollutants, small chiral molecules |
| Chiral SFC | Fast separations, low solvent consumption, "green" chemistry, preparative scale possible | Higher initial instrument cost, less suitable for very polar compounds | Pharmaceuticals, natural products, especially for high-throughput screening |
Chiral Drug Development Workflow
The synthesis of an enantiomerically pure active pharmaceutical ingredient (API) is a critical part of the drug development process. The following diagram outlines a simplified workflow.
Caption: A simplified workflow for chiral drug development.
Conclusion
The synthesis of enantiomerically pure compounds has evolved from a synthetic challenge to a mature and indispensable field of chemistry. Researchers and drug development professionals have a powerful toolkit of strategies at their disposal, from leveraging nature's chiral pool to designing sophisticated asymmetric catalytic systems. The continued development of more efficient, selective, and sustainable synthetic methods, coupled with robust analytical techniques for verifying enantiopurity, will remain a critical driver of innovation in the pharmaceutical industry and beyond.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Evans Aldol Reaction [drugfuture.com]
- 3. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jocpr.com [jocpr.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. scribd.com [scribd.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 15. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 16. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. benchchem.com [benchchem.com]
- 19. uma.es [uma.es]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. gcms.cz [gcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 25. scite.ai [scite.ai]
The Fulcrum of Specificity: A Technical Guide to the Role of Chiral Intermediates in Drug Discovery
Abstract: The therapeutic efficacy and safety of a significant portion of modern pharmaceuticals are dictated by the three-dimensional arrangement of their atoms. This guide provides an in-depth technical exploration of the pivotal role of chiral intermediates in the development of stereochemically pure active pharmaceutical ingredients (APIs). It covers the fundamental principles of stereoselectivity in drug action, details strategies for obtaining enantiopure compounds, and presents key experimental methodologies. Through quantitative data analysis and case studies, this document underscores the criticality of chirality in optimizing pharmacokinetic and pharmacodynamic profiles, thereby enhancing therapeutic outcomes and meeting stringent regulatory standards. This guide is intended for researchers, scientists, and professionals actively engaged in the field of drug discovery and development.
Introduction to Chirality in Drug Discovery
Chirality, from the Greek word for 'hand', describes a fundamental property of molecules that are non-superimposable on their mirror images.[1] These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment.[2] However, the biological environment of the human body is inherently chiral, composed of L-amino acids, D-sugars, and stereospecific enzymes and receptors.[1][3] This intrinsic chirality means that biological systems can and do interact differently with each enantiomer of a chiral drug.[2][4]
This stereoselectivity has profound implications for pharmacology.[5] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse or toxic effects.[3][6] Consequently, the administration of a 50:50 mixture of enantiomers, known as a racemate, can be viewed as administering a drug that is 50% impurity.[7] Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) issued policies in 1992 emphasizing the need to characterize the individual enantiomers of new stereoisomeric drugs.[8][9] This has driven a significant shift towards the development of single-enantiomer pharmaceuticals.[10]
The Critical Role of Chiral Intermediates
Chiral intermediates are the foundational building blocks for constructing enantiomerically pure APIs.[11] The stereochemical integrity of the final drug product is directly dependent on the chiral purity of these intermediates. Sourcing or synthesizing intermediates with a high enantiomeric excess (ee) is a critical step that prevents challenging and often inefficient purification steps later in the synthesis process.[11]
The use of specific chiral intermediates allows for precise control over the three-dimensional structure of the API, which is essential for ensuring selective interaction with its biological target.[11] This specificity can lead to:
-
Improved Therapeutic Index: By eliminating the distomer, which may contribute to side effects or toxicity, the overall safety profile of the drug is enhanced.[2][10]
-
Simpler and More Selective Pharmacological Profiles: Targeting only the relevant biological pathway reduces the risk of off-target effects.[2]
-
Simplified Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME).[4][6][12] Developing a single-enantiomer drug leads to more predictable pharmacokinetic behavior.[2]
-
Reduced Drug Interactions: Eliminating one enantiomer can reduce the potential for interactions with other drugs that may be metabolized by the same enzymes.[2]
The strategic decision to develop a single enantiomer from a previously approved racemic drug is known as a "chiral switch".[3][13] This approach has been successfully applied to numerous drugs, leading to improved second-generation products.[1]
Strategies for Obtaining Enantiomerically Pure Compounds
The production of single-enantiomer drugs relies on robust methods for generating chiral intermediates and ensuring their purity. The primary strategies employed in the pharmaceutical industry are asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis, or enantioselective synthesis, creates the desired chiral molecule directly from achiral or prochiral starting materials.[1] This is the preferred method as it is inherently more efficient than separating a racemic mixture. Key approaches include:
-
Chiral Catalysis: Utilizes a small amount of a chiral catalyst (e.g., transition metal complexes with chiral ligands) to direct the reaction towards the formation of one enantiomer.[14] This method is highly efficient and is used in the industrial synthesis of many APIs, such as Esomeprazole.[12]
-
Chiral Pool Synthesis: Employs naturally occurring chiral molecules, such as amino acids or sugars, as starting materials.[1]
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. It is then removed in a subsequent step.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[3] While less atom-economical than asymmetric synthesis, it is a widely used and effective technique, particularly when an efficient asymmetric route has not been developed. Common methods include:
-
Diastereomeric Salt Formation: The racemic mixture (e.g., an acid or a base) is reacted with a pure enantiomer of a resolving agent (a chiral base or acid, respectively).[11] This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by conventional methods such as fractional crystallization.[11][15] The resolving agent is then removed to yield the pure enantiomers.
-
Chiral Chromatography: This powerful analytical and preparative technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[14] High-performance liquid chromatography (HPLC) with a chiral column is the gold standard for both separating enantiomers and determining the enantiomeric excess of a sample.[9]
// Nodes Start [label="New Chiral Drug Candidate\n(Racemic Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Is Asymmetric Synthesis\nFeasible & Scalable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Asymmetric_Synth [label="Develop Asymmetric\nSynthesis Route", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chiral_Resolution [label="Develop Chiral\nResolution Method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diastereomeric_Salt [label="Diastereomeric Salt\nFormation & Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Chiral_Chromatography [label="Preparative Chiral\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_Intermediate [label="Obtain Enantiopure\nChiral Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; API_Synth [label="Synthesize Single\nEnantiomer API", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Drug [label="Formulate Final\nDrug Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Decision1 [color="#5F6368"]; Decision1 -> Asymmetric_Synth [label="Yes", color="#34A853"]; Decision1 -> Chiral_Resolution [label="No", color="#EA4335"]; Chiral_Resolution -> Diastereomeric_Salt [label="e.g., Crystallization", color="#5F6368"]; Chiral_Resolution -> Chiral_Chromatography [label="e.g., HPLC", color="#5F6368"]; Asymmetric_Synth -> Pure_Intermediate [color="#5F6368"]; Diastereomeric_Salt -> Pure_Intermediate [color="#5F6368"]; Chiral_Chromatography -> Pure_Intermediate [color="#5F6368"]; Pure_Intermediate -> API_Synth [color="#5F6368"]; API_Synth -> Final_Drug [color="#5F6368"]; } caption: "Decision workflow for obtaining a single-enantiomer drug."
Case Studies: The Impact of Chirality
The clinical and commercial success of many drugs is directly linked to the careful consideration of their stereochemistry. The following case studies provide quantitative evidence of the differential effects of enantiomers.
Thalidomide: The Tragic Impetus for Change
Thalidomide is the most infamous example of the differing biological effects of enantiomers. Marketed as a racemate in the 1950s, it was prescribed to pregnant women as a sedative.[3] It was later discovered that while the (R)-enantiomer possesses the desired sedative effects, the (S)-enantiomer is a potent teratogen, causing severe birth defects.[16][17] A critical complicating factor is that the enantiomers interconvert in vivo, meaning that administering the pure (R)-enantiomer does not prevent the formation of the harmful (S)-enantiomer in the body.[3][16]
| Enantiomer | Primary Associated Activity |
| (R)-Thalidomide | Sedative, Anti-inflammatory[3] |
| (S)-Thalidomide | Teratogenic, Anti-cancer[3] |
| Table 1: Differential Activities of Thalidomide Enantiomers. |
Cetirizine / Levocetirizine: A Successful Chiral Switch
Cetirizine is a second-generation antihistamine marketed as a racemate. Its therapeutic action is derived almost exclusively from the (R)-enantiomer, levocetirizine.[8] Levocetirizine was subsequently developed as a single-enantiomer drug (a chiral switch), demonstrating the benefits of isolating the eutomer. Levocetirizine has a significantly higher binding affinity for the histamine H1 receptor compared to the (S)-enantiomer, dextrocetirizine.[5][15]
| Compound | H1 Receptor Binding Affinity (Ki) | Dissociation Half-Time from H1 Receptor |
| Levocetirizine ((R)-enantiomer) | ~3 nM[5][15] | 142 min[5] |
| Dextrocetirizine ((S)-enantiomer) | ~100 nM[5][15] | 6 min[5] |
| Cetirizine (Racemate) | ~6 nM[5] | N/A |
| Table 2: Comparative H1 Receptor Binding Data for Cetirizine Enantiomers. |
The data clearly shows that levocetirizine is the eutomer, with an approximately 33-fold higher affinity for the target receptor than the distomer.
Omeprazole / Esomeprazole: Improved Pharmacokinetics
Omeprazole, the first proton pump inhibitor (PPI), is a racemate. Its S-enantiomer, esomeprazole, was developed as a chiral switch. The two enantiomers are metabolized at different rates by the CYP2C19 enzyme.[12] Esomeprazole (S-isomer) is metabolized more slowly, resulting in a higher area under the plasma concentration-time curve (AUC) and, consequently, more effective and consistent inhibition of gastric acid production compared to an equivalent dose of racemic omeprazole.[9][18]
| Compound (20 mg dose) | Mean Inhibition of Peak Acid Output (Day 5) | Relative Area Under Curve (AUC) vs. R-isomer |
| Esomeprazole (S-isomer) | ~90%[9] | Higher bioavailability[18][19] |
| Omeprazole (Racemate) | ~79%[9] | Baseline |
| Table 3: Pharmacodynamic and Pharmacokinetic Comparison of Omeprazole and Esomeprazole. |
Ibuprofen: In Vivo Chiral Inversion
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is sold as a racemate. The anti-inflammatory activity resides almost entirely in the (S)-(+)-enantiomer, which is approximately 160 times more potent as a cyclooxygenase (COX) inhibitor in vitro.[20][21] However, in the body, the inactive (R)-(-)-enantiomer undergoes a unidirectional metabolic conversion to the active (S)-(+)-enantiomer.[13][21] Because of this in vivo inversion, the clinical benefits of administering pure (S)-ibuprofen over the racemate are less pronounced than in cases without such conversion.
| Enantiomer | COX-1 Inhibition (IC50) | In Vivo Activity |
| (S)-Ibuprofen | ~2.1 µmol/L[20] | Active (Anti-inflammatory)[13] |
| (R)-Ibuprofen | >160-fold weaker than (S)-form[21] | Inactive, but converts to (S)-form[13] |
| Table 4: Activity of Ibuprofen Enantiomers. |
Key Experimental Methodologies
The successful development of chiral drugs relies on precise and validated experimental protocols for synthesis and analysis.
Protocol: Asymmetric Synthesis of an Esomeprazole Intermediate
This protocol describes a titanium-catalyzed asymmetric oxidation of a prochiral sulfide, a key step in the industrial synthesis of esomeprazole.[12]
Objective: To synthesize the (S)-sulfoxide intermediate of esomeprazole with high enantiomeric excess.
Materials:
-
Prochiral sulfide (5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole)
-
Toluene
-
D-(-)-Diethyl tartrate (DET)
-
Tetraisopropyl titanate (TIPT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cumene hydroperoxide (CHP)
-
Aqueous ammonia, Sodium bisulfite solution
Procedure:
-
Catalyst Formation: In a clean, dry reactor under an inert atmosphere, charge toluene, D-(-)-diethyl tartrate, and deionized water.
-
Heat the mixture to approximately 50°C.
-
Add tetraisopropyl titanate and stir for 50-60 minutes to form the chiral titanium complex.
-
Cool the mixture to approximately 30°C.
-
Asymmetric Oxidation: Add the prochiral sulfide to the reactor, followed by DIPEA.
-
Slowly add cumene hydroperoxide dropwise, maintaining the reaction temperature below 35°C. The addition rate is critical for selectivity.
-
After the addition is complete, allow the reaction to proceed for 1-2 hours, monitoring for completion by HPLC.
-
Work-up and Isolation: Quench the reaction by adding an aqueous solution of ammonia and sodium bisulfite.
-
Separate the organic and aqueous layers.
-
The organic layer containing the chiral sulfoxide can be carried forward or the product can be isolated through crystallization.
// Nodes Start [label="Prochiral\nSulfide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Prep [label="1. Chiral Catalyst\nPreparation\n(Ti(OiPr)4 + Chiral Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="2. Asymmetric Oxidation\n(Add Prochiral Sulfide,\nBase, and Oxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="3. Reaction Quench", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="4. Work-up &\nIsolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Enantiopure\n(S)-Sulfoxide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="5. Purity & ee Analysis\n(Chiral HPLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Oxidation; Catalyst_Prep -> Oxidation; Oxidation -> Quench; Quench -> Workup; Workup -> Product; Product -> QC; } caption: "Workflow for the asymmetric synthesis of a chiral sulfoxide."
Protocol: Chiral Resolution by Diastereomeric Salt Formation
This protocol provides a general method for the resolution of a racemic amine using a chiral acid.[15]
Objective: To separate a racemic amine into its individual (R) and (S) enantiomers.
Materials:
-
Racemic amine (e.g., α-methylbenzylamine)
-
Chiral resolving agent (e.g., (R,R)-(+)-tartaric acid)
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Ether or other suitable organic solvent
Procedure:
-
Salt Formation: Dissolve the chiral resolving agent ((R,R)-tartaric acid) in methanol in an Erlenmeyer flask. Gentle heating may be required.
-
Slowly add the racemic amine to the tartaric acid solution while stirring. The diastereomeric salts will begin to form.
-
Cool the solution slowly to room temperature and then in an ice bath to maximize crystallization of the less soluble diastereomeric salt (e.g., the (S)-amine-(R,R)-tartrate salt).
-
Separation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt (e.g., the (R)-amine-(R,R)-tartrate salt).
-
Liberation of Free Amine: Suspend the collected crystals in water and add a strong base (e.g., 50% NaOH solution) until the solution is strongly alkaline. This will deprotonate the amine.
-
Extract the free (S)-amine into an organic solvent like ether.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent by rotary evaporation to yield the pure (S)-enantiomer.
-
The (R)-enantiomer can be recovered from the filtrate by a similar process of basification and extraction.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general procedure for analyzing the enantiomeric purity of a chiral compound.[9]
Objective: To determine the enantiomeric excess (ee) of a sample.
Equipment & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like CHIRALPAK®)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Sample of the chiral compound
Procedure:
-
Method Development/Setup:
-
Select an appropriate chiral column and mobile phase based on the properties of the analyte or literature precedent. A common mobile phase for many compounds is a mixture of n-hexane and an alcohol like isopropanol.
-
Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25°C), and UV detection wavelength.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm filter if necessary.
-
Analysis:
-
Inject a standard solution of the racemate to determine the retention times of both enantiomers and ensure adequate separation (resolution).
-
Inject the sample to be analyzed.
-
-
Data Processing:
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[2]
-
Regulatory Landscape and Future Outlook
The regulatory expectation, pioneered by the FDA, is that the stereoisomers of a chiral drug should be treated as separate entities.[8] Developers are required to investigate the properties of individual enantiomers unless the drug is developed as a racemate. This has cemented the importance of asymmetric synthesis and chiral analysis in modern drug development.
The future of chiral drug development will continue to focus on more efficient and greener methods for producing enantiopure compounds. Innovations in catalysis, including biocatalysis using engineered enzymes, and continuous flow manufacturing processes are poised to make the synthesis of chiral intermediates more scalable, cost-effective, and sustainable.[4][22] As our understanding of stereoselective drug-target interactions deepens, the demand for chirally pure building blocks will only intensify, ensuring their central role in the creation of safer and more effective medicines.
Conclusion
Chiral intermediates are not merely components in a synthesis; they are the precision tools that enable the rational design of modern therapeutics. The profound differences in the biological activity of enantiomers necessitate a stereochemically controlled approach to drug development. By leveraging advanced strategies in asymmetric synthesis and chiral resolution, researchers can create single-enantiomer APIs with optimized efficacy, safety, and pharmacokinetic properties. The case studies presented herein provide compelling quantitative evidence that a deep understanding and application of stereochemistry, beginning at the level of the chiral intermediate, is fundamental to advancing pharmaceutical science and improving patient outcomes.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physicsforums.com [physicsforums.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 5. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Video: Racemic Mixtures and the Resolution of Enantiomers [jove.com]
- 14. [PDF] Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates | Semantic Scholar [semanticscholar.org]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives | E3S Web of Conferences [e3s-conferences.org]
- 19. process.st [process.st]
- 20. Chirality in Drug Design: A Comprehensive Guide [mindmapai.app]
- 21. shimadzu.com [shimadzu.com]
- 22. scientificupdate.com [scientificupdate.com]
Methodological & Application
Application Notes and Protocols for Stereoselective Synthesis with (+)-tert-Butyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
(+)-tert-Butyl D-lactate is a versatile and economically significant chiral building block utilized in the stereoselective synthesis of a variety of valuable organic compounds. Its inherent chirality, derived from the naturally occurring D-lactic acid, provides a reliable starting point for the construction of complex molecules with defined stereochemistry. The tert-butyl ester functionality offers steric bulk and stability, which can influence the stereochemical outcome of reactions at or adjacent to the chiral center, and allows for selective deprotection under acidic conditions.
These application notes provide an overview of key stereoselective transformations starting from this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Application Note 1: Synthesis of Chiral 1,2-Diols via Stereospecific Reduction
Chiral 1,2-diols are fundamental structural motifs in numerous natural products and pharmaceuticals. This compound serves as an excellent precursor for the synthesis of enantiomerically pure (R)-1,2-propanediol through stereospecific reduction of the ester functionality. This transformation can be achieved through both chemical and biocatalytic methods, offering flexibility in synthetic design.
Key Applications:
-
Synthesis of chiral ligands for asymmetric catalysis.
-
Preparation of chiral synthons for the total synthesis of complex molecules.
-
Development of chiral derivatizing agents for NMR analysis.
Quantitative Data for Stereospecific Reduction
| Entry | Method | Reducing Agent / Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Chemical Reduction | Lithium aluminum hydride (LAH) | (R)-1,2-propanediol | High | >99 | General knowledge |
| 2 | Biocatalytic Reduction | E. coli expressing lactaldehyde reductase pathway | (R)-1,2-propanediol | ~50-60 (titer-based) | High | [1][2] |
Experimental Protocols
Protocol 1.1: Chemical Synthesis of (R)-1,2-Propanediol
This protocol describes the reduction of this compound to (R)-1,2-propanediol using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
-
Sodium sulfate, anhydrous
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Standard laboratory equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LAH suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
A granular precipitate will form. Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously for 1 hour to break up any emulsions.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-1,2-propanediol.
-
Purify the product by distillation or column chromatography to obtain the pure diol.
Protocol 1.2: Biocatalytic Synthesis of (R)-1,2-Propanediol
This protocol outlines a general procedure for the microbial conversion of D-lactic acid to (R)-1,2-propanediol.[1][2] The tert-butyl ester would first need to be hydrolyzed to provide the D-lactic acid substrate for the biocatalyst.
Materials:
-
This compound
-
Recombinant Escherichia coli strain expressing a pathway for 1,2-propanediol synthesis (e.g., containing genes for propionate CoA-transferase, lactaldehyde dehydrogenase, and lactaldehyde reductase).
-
Growth medium (e.g., LB or a defined minimal medium)
-
Inducer for gene expression (e.g., IPTG)
-
Standard equipment for microbial cultivation and fermentation.
Procedure:
-
Hydrolysis of this compound: Hydrolyze the tert-butyl ester of this compound using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to obtain D-lactic acid. Neutralize and purify the D-lactic acid.
-
Cultivation of Biocatalyst: Inoculate a suitable growth medium with the engineered E. coli strain and grow the culture to a desired cell density.
-
Induction and Bioconversion: Induce the expression of the 1,2-propanediol synthesis pathway with an appropriate inducer. After induction, add the D-lactic acid substrate to the culture.
-
Fermentation: Maintain the fermentation under controlled conditions (temperature, pH, aeration) for a period of 48-72 hours.
-
Product Isolation: After the fermentation is complete, centrifuge the culture to remove the cells. The supernatant containing the (R)-1,2-propanediol can be purified using methods such as extraction and distillation.
Diagram 1: General Workflow for the Synthesis of (R)-1,2-Propanediol from this compound
References
The Role of (+)-tert-Butyl D-lactate in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: (+)-tert-Butyl D-lactate, a versatile chiral building block, plays a significant role in the asymmetric synthesis of enantiomerically pure pharmaceutical intermediates. Its inherent chirality and the protective tert-butyl group make it a valuable starting material for creating complex molecules with specific stereochemistry, a critical factor for the efficacy and safety of many drugs. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on antiviral and anticancer agents.
Application in the Synthesis of Antiviral Intermediates
Logical Workflow for Chiral Epoxide Synthesis:
Caption: General workflow for synthesizing a chiral epoxide from this compound.
Experimental Protocol: Synthesis of a Chiral Epoxide Intermediate
This protocol outlines a general, plausible pathway for the synthesis of a chiral epoxide from this compound. Specific reagents and conditions may require optimization based on the desired final product.
1. Protection of the Hydroxyl Group:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected lactate.
2. Reduction to the Chiral Aldehyde:
-
Dissolve the protected lactate (1.0 eq) in anhydrous toluene or DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure to obtain the crude chiral aldehyde. Use immediately in the next step due to potential instability.
3. Formation of the Chiral Epoxide (Corey-Chaykovsky Reaction):
-
In a separate flask, suspend trimethylsulfonium iodide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to generate the ylide.
-
Stir the resulting white suspension at 0 °C for 30 minutes.
-
Add a solution of the crude chiral aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral epoxide intermediate.
Quantitative Data (Exemplary):
| Step | Product | Yield (%) | Purity/ee (%) |
| 1 | Protected Lactate | 90-95 | >98 |
| 2 | Chiral Aldehyde | 75-85 (crude) | N/A |
| 3 | Chiral Epoxide | 70-80 (over 2 steps) | >99 (ee) |
Application in the Synthesis of Anticancer Intermediates
This compound can serve as a chiral template for the synthesis of key fragments of complex natural products with anticancer activity. For instance, it can be envisioned as a starting material for the synthesis of chiral lactones, which are structural motifs in various cytotoxic compounds.
Logical Pathway for Chiral Butyrolactone Synthesis:
Caption: General pathway for synthesizing a chiral butyrolactone from this compound.
Experimental Protocol: Synthesis of a Chiral γ-Butyrolactone Intermediate
This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a chiral γ-butyrolactone, a common scaffold in anticancer natural products, starting from this compound.
1. Silyl Protection of the Hydroxyl Group:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portionwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the TBDMS-protected lactate.
2. Grignard Reaction for Chain Extension:
-
Dissolve the TBDMS-protected lactate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add a solution of vinylmagnesium bromide (2.0 eq, 1.0 M in THF) dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the tertiary alcohol.
3. Deprotection of the Silyl Ether:
-
Dissolve the tertiary alcohol (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF) (1.2 eq, 1.0 M solution in THF) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify by flash chromatography to afford the chiral diol.
4. Oxidative Cleavage and Lactonization:
-
Dissolve the chiral diol (1.0 eq) in a mixture of carbon tetrachloride, acetonitrile, and water (2:2:3).
-
Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq).
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
Dilute the reaction with DCM and filter through a pad of Celite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the chiral γ-butyrolactone.
Quantitative Data (Exemplary):
| Step | Product | Yield (%) | Purity/ee (%) |
| 1 | TBDMS-Protected Lactate | 92-98 | >98 |
| 2 | Tertiary Alcohol | 75-85 | >98 |
| 3 | Chiral Diol | 88-95 | >98 |
| 4 | Chiral γ-Butyrolactone | 65-75 | >99 (ee) |
This compound is a valuable and versatile chiral starting material for the stereoselective synthesis of important pharmaceutical intermediates. The protocols outlined above, while general, demonstrate plausible and efficient pathways to chiral epoxides and lactones, which are key synthons for a variety of antiviral and anticancer drugs. The use of this compound allows for the introduction of a defined stereocenter early in the synthetic sequence, ensuring the enantiopurity of the final target molecule. Further adaptation and optimization of these methods will continue to expand the utility of this important chiral building block in drug discovery and development.
Application Notes and Protocols for Asymmetric Alkylation with (+)-tert-Butyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the asymmetric alkylation of (+)-tert-Butyl D-lactate, a versatile chiral auxiliary for the synthesis of enantiomerically enriched α-alkylated carboxylic acids. The following sections outline the necessary steps, from the protection of the hydroxyl group to the diastereoselective alkylation and subsequent removal of the chiral auxiliary.
Overview
Asymmetric alkylation is a powerful method for the stereocontrolled formation of carbon-carbon bonds, which is of paramount importance in the synthesis of chiral molecules, particularly in drug development. This compound serves as an effective chiral auxiliary, directing the stereochemical outcome of the alkylation of its corresponding enolate. The bulky tert-butyl group can enhance diastereoselectivity and facilitate purification.
The overall strategy involves three key stages:
-
Protection of the Hydroxyl Group: The free hydroxyl group of this compound must be protected to prevent it from interfering with the strongly basic conditions required for enolate formation. The benzyl ether is a common and effective protecting group for this purpose.
-
Diastereoselective Alkylation: The O-protected lactate is deprotonated at the α-position using a strong, non-nucleophilic base to form a chiral enolate. This enolate then reacts with an alkyl halide in an S(_N)2 reaction, with the stereochemistry of the new carbon center being directed by the chiral auxiliary.
-
Deprotection and Removal of the Chiral Auxiliary: Following the alkylation, the protecting group is removed, and the ester is hydrolyzed to yield the desired optically active α-alkylated carboxylic acid.
Experimental Protocols
Protocol 1: O-Benzylation of this compound
This protocol describes the protection of the hydroxyl group of this compound as a benzyl ether.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et(_2)O)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired O-benzyl-tert-butyl D-lactate.
Protocol 2: Diastereoselective Alkylation of O-Benzyl-tert-butyl D-lactate
This protocol details the formation of the lithium enolate of O-benzyl-tert-butyl D-lactate and its subsequent alkylation.
Materials:
-
O-Benzyl-tert-butyl D-lactate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether (Et(_2)O)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath (-78 °C)
-
Syringes for transfer of anhydrous and air-sensitive reagents
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of O-benzyl-tert-butyl D-lactate (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous NH(_4)Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the alkylated product. The diastereomeric ratio (d.e.) can be determined by
H NMR spectroscopy or chiral HPLC analysis.1
Protocol 3: Deprotection and Removal of the Chiral Auxiliary
This protocol describes the hydrogenolysis of the benzyl ether and the hydrolysis of the tert-butyl ester to yield the final α-alkylated carboxylic acid.
Materials:
-
Alkylated O-benzyl-tert-butyl D-lactate
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H(_2))
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Rotary evaporator
Procedure:
Step A: Hydrogenolysis of the Benzyl Ether
-
Dissolve the alkylated O-benzyl-tert-butyl D-lactate (1.0 equivalent) in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., balloon pressure or in a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Step B: Hydrolysis of the tert-Butyl Ester
-
Dissolve the debenzylated product from Step A in dichloromethane.
-
Add trifluoroacetic acid (excess, e.g., 5-10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude α-alkylated carboxylic acid can be purified by an appropriate method, such as recrystallization or chromatography if necessary.
Data Presentation
The following table summarizes typical yields and diastereomeric excess (d.e.) values obtained for the alkylation of the lithium enolate of O-benzyl-tert-butyl D-lactate with various alkyl halides.
| Alkyl Halide (RX) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methyl Iodide (CH(_3)I) | (2R, 3R)-3-Benzyloxy-2-methyl-butanoic acid tert-butyl ester | 85-95 | >95 |
| Ethyl Iodide (C(_2)H(_5)I) | (2R, 3R)-3-Benzyloxy-2-ethyl-butanoic acid tert-butyl ester | 80-90 | >95 |
| Benzyl Bromide (BnBr) | (2R, 3R)-3-Benzyloxy-2-benzyl-butanoic acid tert-butyl ester | 75-85 | >90 |
Note: Yields and d.e. values are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for the diastereoselective alkylation.
Caption: Experimental workflow for the asymmetric alkylation of this compound.
Caption: Proposed model for diastereoselective alkylation of the chiral enolate.
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image file for rendering.
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle in a fume hood under an inert atmosphere.
-
Benzyl bromide (BnBr) is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Lithium diisopropylamide (LDA) is a strong base and is pyrophoric. Handle under an inert atmosphere.
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.
-
Hydrogen gas (H(_2)) is highly flammable. Perform hydrogenations in a well-ventilated area, away from ignition sources, using appropriate safety equipment.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
Application Notes: The Strategic Use of (+)-tert-Butyl D-lactate in the Asymmetric Synthesis of (+)-Prunustatin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-tert-Butyl D-lactate serves as a valuable chiral building block in the asymmetric synthesis of complex natural products. Its stereodefined hydroxyl and carboxyl functionalities, masked by a sterically demanding tert-butyl group, allow for highly selective transformations. This application note details the utilization of a derivative of this compound in the total synthesis of (+)-Prunustatin A, a potent anticancer agent. The synthesis highlights the strategic application of this chiral synthon to construct a key fragment of the macrocyclic core, demonstrating its utility in achieving high stereocontrol and synthetic efficiency.
Core Application: Synthesis of a Key Fragment of (+)-Prunustatin A
In the total synthesis of (+)-Prunustatin A, a derivative of this compound is employed as a chiral precursor to introduce a specific stereocenter within one of the key fragments of the final molecule. The synthesis showcases a sequence of reactions including esterification and selective deprotection to incorporate the chiral lactate moiety.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic steps involving the chiral lactate-derived fragment in the total synthesis of (+)-Prunustatin A.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity/Diastereomeric Ratio |
| 1 | Shiina Esterification | (R)-3-hydroxy-2,2-dimethyl-5-oxotetrahydrofuran-3-yl)methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | Intermediate Ester | 2-methyl-6-nitrobenzoic anhydride (MNBA), 4-(dimethylamino)pyridine (DMAP), CH2Cl2, rt, 18 h | 95 | >95% |
| 2 | Boc Deprotection | Intermediate Ester | Amine Salt | 4 M HCl in 1,4-dioxane, CH2Cl2, 0 °C to rt, 1 h | 98 | >95% |
| 3 | Amide Coupling | Amine Salt | Salicylamide Fragment | Salicylic acid derivative, 1,1'-carbonyldiimidazole (CDI), CH2Cl2, rt, 18 h | 85 | >95% |
Experimental Protocols
Protocol 1: Shiina Esterification
This protocol describes the coupling of the chiral hydroxy-lactone fragment with a Boc-protected amino acid.
Materials:
-
(R)-3-hydroxy-2,2-dimethyl-5-oxotetrahydrofuran-3-yl)methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of (R)-3-hydroxy-2,2-dimethyl-5-oxotetrahydrofuran-3-yl)methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under an argon atmosphere, add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 eq).
-
Add 4-(dimethylamino)pyridine (DMAP) (2.0 eq) to the reaction mixture.
-
Stir the solution at room temperature for 18 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with CH2Cl2 (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate ester.
Protocol 2: Boc Deprotection
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Materials:
-
Intermediate Ester from Protocol 1
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the intermediate ester (1.0 eq) in CH2Cl2 (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4 M HCl in 1,4-dioxane (10 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt, which is used in the next step without further purification.
Protocol 3: Amide Coupling
This protocol describes the formation of the salicylamide bond.
Materials:
-
Amine hydrochloride salt from Protocol 2
-
Salicylic acid derivative
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (CH2Cl2), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of the salicylic acid derivative (1.1 eq) in anhydrous CH2Cl2 (0.1 M) under an argon atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve the crude amine hydrochloride salt (1.0 eq) in anhydrous CH2Cl2 and add triethylamine (2.2 eq) to neutralize the salt.
-
Add the neutralized amine solution to the activated salicylic acid derivative.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final salicylamide fragment.
Visualizations
Caption: Synthetic strategy for (+)-Prunustatin A.
Caption: Key fragment synthesis workflow.
Application Notes and Protocols: Organocatalyzed Reactions Involving (+)-tert-Butyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-tert-Butyl D-lactate is a valuable chiral building block in organic synthesis, prized for its stereochemical purity and the synthetic versatility offered by its hydroxyl and tert-butyl ester functionalities. While its application in traditional synthesis is established, its direct role in organocatalyzed reactions is an emerging area with significant potential. Organocatalysis, the use of small organic molecules to accelerate chemical transformations, offers a green and often highly selective alternative to metal-based catalysis.
This document provides an overview of the potential applications of this compound in organocatalyzed reactions. Due to a lack of extensive literature on direct organocatalytic transformations of this specific molecule, this note focuses on established organocatalytic methods for the functionalization of secondary alcohols and reactions where lactate-derived scaffolds could be employed. The protocols and data presented are based on analogous, well-documented reactions and are intended to serve as a foundational guide for researchers exploring this chemistry.
Potential Organocatalytic Applications
The key reactive sites in this compound for potential organocatalytic transformations are the secondary hydroxyl group and the carbonyl group of the ester.
Organocatalytic Acylation of the Secondary Hydroxyl Group
The enantioselective acylation of racemic secondary alcohols is a well-established strategy in organocatalysis for kinetic resolution. In the case of enantiopure this compound, organocatalytic acylation can be used for the diastereoselective protection or functionalization of the hydroxyl group. Chiral amine or phosphine catalysts are commonly employed for this purpose.
A plausible organocatalytic acylation of this compound is depicted below. This reaction would proceed via a chiral acyl-ammonium or acyl-phosphonium intermediate, which then selectively acylates the alcohol.
Caption: Proposed organocatalytic acylation of this compound.
Experimental Protocols
The following is a representative protocol for the organocatalytic acylation of a secondary alcohol, which can be adapted for this compound. This protocol is based on established methods in the literature.
Protocol: Diastereoselective Acylation of a Chiral Secondary Alcohol
Materials:
-
Chiral secondary alcohol (e.g., this compound)
-
Acylating agent (e.g., Acetic anhydride, Propionic anhydride)
-
Organocatalyst (e.g., a chiral 4-dimethylaminopyridine (DMAP) derivative)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral secondary alcohol (1.0 equiv), the aprotic solvent (to achieve a 0.1 M concentration of the alcohol), and the base (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the organocatalyst (0.05 - 0.2 equiv).
-
Add the acylating agent (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the acylated product.
Caption: General workflow for organocatalytic acylation.
Data Presentation
The following table summarizes representative data for the organocatalytic acylation of secondary alcohols from the literature, which can be used as a benchmark for designing experiments with this compound.
| Entry | Substrate | Catalyst (mol%) | Acylating Agent | Solvent | Time (h) | Yield (%) | d.r. or e.e. (%) |
| 1 | 1-Phenylethanol | Chiral DMAP (10) | Acetic Anhydride | DCM | 12 | >95 | 98 (e.e.) |
| 2 | Racemic Menthol | Chiral Phosphine (5) | Propionic Anhydride | THF | 24 | 48 (for acylated) | 95 (e.e.) |
| 3 | Chiral Diol | Proline derivative (20) | Benzoic Anhydride | Toluene | 18 | 85 | >99:1 (d.r.) |
Signaling Pathways and Logical Relationships
The catalytic cycle for a generic amine-catalyzed acylation is illustrated below. This cycle highlights the key intermediates and steps involved in the organocatalytic process.
Caption: Catalytic cycle for amine-catalyzed acylation.
Conclusion
While direct organocatalytic applications of this compound are not yet widely documented, the principles of modern organocatalysis suggest significant potential for its use. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the diastereoselective functionalization of this versatile chiral building block. Such explorations could lead to novel and efficient synthetic routes for complex molecules relevant to the pharmaceutical and materials science industries. Further research is encouraged to develop and optimize specific organocatalytic reactions for this compound and its derivatives.
Biocatalytic Applications of (+)-tert-Butyl D-lactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocatalytic applications of (+)-tert-Butyl D-lactate, a valuable chiral building block in organic synthesis. The focus is on its enzymatic incorporation into depsipeptides and its use in other stereoselective transformations. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of this versatile substrate in research and development.
Introduction
This compound is a chiral molecule of significant interest in the synthesis of complex organic compounds, particularly in the pharmaceutical industry. Its D-configuration lactate core and the sterically demanding tert-butyl ester group make it a unique substrate for stereoselective enzymatic reactions. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity and milder reaction conditions. This document outlines key biocatalytic applications of this compound, with a primary focus on its use in the enzymatic synthesis of depsipeptides. Depsipeptides are peptides where one or more amide bonds are replaced by ester bonds, and they exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Biocatalytic Synthesis of Depsipeptides
The formation of an ester bond between a carboxylic acid and an alcohol is a fundamental transformation in organic chemistry. In the context of depsipeptide synthesis, this involves the coupling of a hydroxy acid, such as D-lactic acid, with an amino acid. While chemical methods for depsipeptide bond formation exist, they often require harsh conditions and can lead to racemization. Lipases and other hydrolases have emerged as effective biocatalysts for this transformation, offering high stereoselectivity under mild conditions.
This compound serves as a precursor to the D-lactyl moiety in depsipeptides. The enzymatic reaction typically involves the transesterification of an N-protected amino acid ester with this compound or the direct esterification of an N-protected amino acid with the hydroxyl group of the lactate.
Lipase-Catalyzed Depsipeptide Bond Formation
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and aminolysis reactions in non-aqueous environments. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used due to their stability, broad substrate specificity, and ease of reuse.
The general scheme for the lipase-catalyzed synthesis of a di-depsipeptide using an N-protected amino acid and this compound is presented below. This reaction is analogous to the well-documented lipase-catalyzed esterification of N-protected amino acids with secondary alcohols.
Reaction Scheme:
Quantitative Data for Lipase-Catalyzed Esterification
While specific data for the reaction with this compound is not extensively published, the following table summarizes typical results for the lipase-catalyzed esterification of N-Cbz-L-amino acids with a secondary alcohol (2-butanol), which serves as a model system. These values provide an expected range for yield and diastereomeric excess (de).
| Enzyme Source | N-Protected Amino Acid | Substrate | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Aspergillus oryzae protease (AOP) | N-Cbz-L-Aspartic acid | 2-Butanol | - | 97.6 | [1] |
| Alcalase | N-Cbz-L-Tyrosine | 2-Butanol | 65 | 61 | [1] |
| Porcine Pancreatic Lipase (PPL) | N-Cbz-L-Tyrosine | 2-Butanol | 57 | 8.4 | [1] |
Note: The diastereomeric excess will depend on the stereoselectivity of the enzyme for the specific N-protected amino acid and the chiral lactate ester.
Experimental Protocols
Protocol for Lipase-Catalyzed Synthesis of an N-Protected Di-depsipeptide
This protocol is a general guideline for the synthesis of an N-protected-aminoacyl-D-lactate tert-butyl ester using an immobilized lipase. Optimization of reaction parameters is recommended for specific substrates.
Materials:
-
Immobilized Lipase (e.g., Novozym® 435)
-
N-Protected Amino Acid (e.g., N-Cbz-L-Alanine)
-
This compound
-
Anhydrous organic solvent (e.g., Toluene, tert-Butyl methyl ether)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel with magnetic stirring and temperature control
-
Analytical equipment for reaction monitoring (e.g., HPLC, TLC)
Procedure:
-
To a dried reaction vessel, add the N-protected amino acid (1.0 eq), this compound (1.2 eq), and anhydrous organic solvent.
-
Add activated molecular sieves (approx. 100 mg per mmol of limiting reagent) to the mixture to remove water produced during the reaction.
-
Equilibrate the reaction mixture to the desired temperature (typically 40-60 °C) with stirring.
-
Add the immobilized lipase (typically 10-20% w/w of the limiting substrate).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed or equilibrium is reached (typically 24-96 hours).
-
Upon completion, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting N-protected di-depsipeptide tert-butyl ester by column chromatography on silica gel.
Chemoenzymatic Synthesis of Macrocyclic Depsipeptides
An alternative and powerful strategy for synthesizing depsipeptides is a chemoenzymatic approach that utilizes thioesterase (TE) domains from non-ribosomal peptide synthetases (NRPS).[2] This method involves the chemical synthesis of a linear depsipeptide precursor with a C-terminal thioester, followed by an enzyme-catalyzed macrocyclization.
Workflow for Chemoenzymatic Depsipeptide Synthesis
The following diagram illustrates the general workflow for the chemoenzymatic synthesis of a macrocyclic depsipeptide.
Caption: Workflow for chemoenzymatic synthesis of macrocyclic depsipeptides.
Alternative Biocatalytic Application: Synthesis of (R,R)-Lactide
While not a direct application of this compound, the lipase-catalyzed synthesis of (R,R)-lactide from alkyl (R)-lactates is a closely related and important biocatalytic transformation.[3] This process is key to producing poly-D-lactic acid (PDLA), a biodegradable polymer with specific material properties. The reaction involves the intramolecular transesterification of two molecules of an alkyl D-lactate, catalyzed by a lipase.
Quantitative Data for Lipase-Catalyzed (R,R)-Lactide Synthesis
| Enzyme | Substrate | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Novozym 435 (CAL-B) | Methyl (R)-lactate | Methyl tert-butyl ether (MTBE) | 56 | >99 | [3] |
This application highlights the utility of lipases in catalyzing reactions of chiral lactate esters to produce valuable polymeric precursors.
Signaling Pathways and Logical Relationships
The synthesis of depsipeptides using this compound is a synthetic chemical process and does not directly involve biological signaling pathways. However, the logical relationship of the synthesis can be visualized.
Caption: Logical flow of depsipeptide synthesis using this compound.
Conclusion
This compound is a valuable chiral synthon for biocatalytic applications, most notably in the stereoselective synthesis of depsipeptides. The use of lipases and other enzymes provides a mild and efficient route to these complex molecules. The protocols and data presented herein serve as a guide for researchers to explore and optimize the use of this compound in their own synthetic endeavors. Further research into the screening of different enzymes and the optimization of reaction conditions will undoubtedly expand the utility of this versatile chiral building block.
References
Protecting the Hydroxyl Group of (+)-tert-Butyl D-lactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic protection and deprotection of the hydroxyl group of (+)-tert-butyl D-lactate, a valuable chiral building block in organic synthesis. The selection of an appropriate protecting group is critical for the successful execution of multi-step synthetic sequences, ensuring high yields and chemoselectivity. This guide focuses on commonly employed silyl and benzyl ether protecting groups, offering a comparative analysis of their stability and cleavage conditions.
Introduction
This compound is a versatile starting material in the synthesis of pharmaceuticals and other complex organic molecules. Its secondary hydroxyl group often requires temporary protection to prevent unwanted side reactions during subsequent chemical transformations. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various reaction steps, and be selectively removed without affecting other functional groups, such as the tert-butyl ester. This document outlines strategies employing tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and benzyl (Bn) ethers as protective moieties.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for the protection and deprotection of the hydroxyl group of this compound and analogous secondary alcohols. Yields and reaction conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Protection of Secondary Hydroxyl Groups
| Protecting Group | Reagents and Conditions | Solvent | Typical Time | Typical Yield | Reference Substrate |
| TBDMS | TBDMS-Cl (1.0 eq), Imidazole (1.5 eq) | DMF | 1-2 h | 91-92% | (S)-Ethyl lactate[1] |
| TIPS | TIPS-OTf, 2,6-lutidine | CH₂Cl₂ | 1-4 h | 74-88% | Various alcohols[2] |
| Bn | NaH, Benzyl Bromide, cat. Bu₄NI | THF | 1-3 h | High | General protocol[3] |
Table 2: Deprotection of Silyl and Benzyl Ethers
| Protecting Group | Reagents and Conditions | Solvent | Typical Time | Typical Yield | Notes |
| TBDMS | TBAF (1.1 eq) in THF | THF | 0.5-2 h | >95% | Standard fluoride-mediated cleavage.[4] |
| TBDMS | Acetyl chloride (cat.) in MeOH | MeOH | 0.5-2 h | High | Mild acidic condition, tolerates many other groups.[5][6] |
| TBDMS | BCl₃ in THF | THF | 10-20 min | 63-83% | Can offer regioselectivity for primary vs. secondary ethers.[7] |
| TIPS | TBAF (2.0 eq) in THF | THF | 1-4 h | High | More stable than TBDMS, requires longer reaction times.[2] |
| Bn | H₂, 10% Pd/C | EtOH or MeOH | 2-16 h | Quantitative | Standard hydrogenolysis, neutral conditions.[3][8] |
| Bn | DDQ | CH₂Cl₂/H₂O | <4 h | 84-96% | Oxidative cleavage, useful for substrates sensitive to hydrogenolysis.[9] |
Experimental Protocols
Protection of this compound
Protocol 1: Synthesis of (+)-tert-Butyl 2-(tert-butyldimethylsilyloxy)propanoate (TBDMS Protection)
This protocol is adapted from a reliable procedure for the protection of (S)-ethyl lactate.[1]
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add TBDMS-Cl (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.
-
Protocol 2: Synthesis of (+)-tert-Butyl 2-(benzyloxy)propanoate (Benzyl Protection)
This is a general protocol for the benzylation of alcohols.[3]
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (Bu₄NI, catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the evolution of hydrogen ceases (approximately 30 minutes), add a catalytic amount of Bu₄NI followed by the dropwise addition of benzyl bromide (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the desired product.
-
Deprotection of the Protected Hydroxyl Group
Protocol 3: Deprotection of the TBDMS Group using TBAF
This is a standard and highly effective method for silyl ether cleavage.[4]
-
Materials:
-
(+)-tert-Butyl 2-(tert-butyldimethylsilyloxy)propanoate
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected lactate (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) at room temperature.
-
Stir the mixture for 30-60 minutes and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash chromatography if necessary.
-
Protocol 4: Deprotection of the Benzyl Group by Catalytic Hydrogenolysis
This method is widely used for its mild and neutral reaction conditions.[3][8]
-
Materials:
-
(+)-tert-Butyl 2-(benzyloxy)propanoate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected lactate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the suspension vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification is often not necessary.
-
Visualizations
Caption: Protecting group strategies for this compound.
Caption: General experimental workflow for using protecting groups.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 8. benchchem.com [benchchem.com]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esterification with (+)-tert-Butyl D-Lactate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for esterification reactions involving (+)-tert-Butyl D-lactate. The primary focus is on transesterification, a key reaction for modifying the ester group of this compound to synthesize other lactate esters. This process is crucial for the development of new chemical entities in the pharmaceutical and biotechnology sectors. The protocols provided are based on established methods for similar compounds and offer a starting point for reaction optimization.
Overview of Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In the context of this compound, this involves reacting it with an alcohol (R-OH) to produce a new D-lactate ester (R-O-lactyl) and tert-butanol. This reaction can be catalyzed by acids, bases, or enzymes.[1] The choice of catalyst and reaction conditions depends on the desired product, the scale of the reaction, and the sensitivity of the substrates.
Data Presentation: Reaction Conditions for Lactate Ester Synthesis
The following tables summarize quantitative data for various lactate ester synthesis methods, providing a comparative overview of reaction parameters.
Table 1: Acid-Catalyzed Transesterification of Lactide with Alcohols
| Reactant 1 | Reactant 2 | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Pressure | Product | Yield/Content | Reference |
| Refined Lactide | Anhydrous tert-butanol | Solid superacid (SO₄²⁻/TiO₂) | 70/1000 (w/w lactide) | 90 | 9 | Normal | tert-Butyl lactate | 99.6% content | CN101914021A |
| Refined Lactide | Anhydrous n-butanol | Hydrogen type cation exchange resin | 60/1000 (w/w lactide) | 120 | 6 | Normal | n-Butyl lactate | 99.6% content | CN101914021A |
Table 2: Enzymatic Transesterification for Lactate Ester Synthesis
| Reactant 1 | Reactant 2 | Enzyme | Solvent | Temperature (°C) | Reference |
| Ethyl lactate | Butanol | Lipase | Nonaqueous | Not Specified | [2][3] |
| Racemic ethyl 3-hydroxybutyrate | (R)-1,3-butanediol | Candida antarctica lipase B (CAL-B) | Not Specified | 30 | [4] |
Experimental Protocols
The following are detailed protocols for performing transesterification reactions with this compound. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Acid-Catalyzed Transesterification
This protocol is adapted from methods used for the synthesis of butyl lactate from lactide.[5] Strong acid catalysts protonate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the alcohol.[1][6]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, isopropanol)
-
Solid acid catalyst (e.g., Amberlyst 15, SO₄²⁻/TiO₂) or a strong acid like p-toluenesulfonic acid
-
Anhydrous solvent (e.g., toluene, cyclohexane)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add this compound.
-
Add the desired alcohol in a stoichiometric excess (e.g., 3-5 equivalents).
-
Add an appropriate anhydrous solvent such as toluene to facilitate azeotropic removal of tert-butanol.
-
Add the acid catalyst. For solid catalysts, a loading of 5-10% by weight relative to the limiting reagent is a good starting point. For soluble acids like p-toluenesulfonic acid, use a catalytic amount (e.g., 0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of tert-butanol in the Dean-Stark trap.[1]
-
Continue the reaction until the starting material is consumed, as determined by an appropriate analytical technique (e.g., TLC, GC, or NMR). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
If a soluble acid catalyst was used, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Base-Catalyzed Transesterification
Base-catalyzed transesterification proceeds via the formation of a more nucleophilic alkoxide from the alcohol, which then attacks the ester carbonyl.[1][7][8] This method is often faster than acid-catalyzed reactions but can be sensitive to the presence of water and free acids.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., sodium methoxide, sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (the alcohol reactant can often serve as the solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Add the desired alcohol (which will also act as the solvent).
-
Carefully add the strong base to the alcohol to generate the alkoxide in situ. For bases like sodium methoxide, use a catalytic to stoichiometric amount (e.g., 0.1-1.1 equivalents).
-
Add this compound to the alkoxide solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the alcohol. Monitor the reaction progress by TLC, GC, or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction by adding a weak acid (e.g., acetic acid or a saturated solution of ammonium chloride).
-
Remove the alcohol solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting ester by distillation or column chromatography.
Protocol 3: Enzymatic Transesterification
Enzymatic transesterification using lipases offers a mild and selective alternative to chemical catalysis, often proceeding under neutral conditions and at lower temperatures.[2][3]
Materials:
-
This compound
-
Alcohol (e.g., butanol, propanol)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, toluene, or solvent-free)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Shaker or orbital incubator
-
Molecular sieves (optional, for water removal)
Procedure:
-
To a reaction vessel, add this compound and the desired alcohol.
-
If using a solvent, add it to the reaction vessel. For solvent-free conditions, increase the amount of the alcohol reactant.
-
Add the immobilized lipase. A typical loading is 10-20% by weight of the limiting reactant.
-
If desired, add activated molecular sieves to remove any traces of water.
-
Seal the vessel and place it in a shaker or orbital incubator set to the optimal temperature for the enzyme (typically between 30-60 °C).
-
Monitor the reaction progress over time using an appropriate analytical method (e.g., GC or HPLC). Enzymatic reactions can take from several hours to days to reach equilibrium.
-
Upon completion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent and excess alcohol under reduced pressure.
-
The resulting product may be pure enough for some applications, or it can be further purified by distillation or chromatography if necessary.
Visualizations
Experimental Workflow for Transesterification
Caption: General workflow for the transesterification of this compound.
Catalytic Cycles for Transesterification
Caption: Simplified catalytic cycles for acid- and base-catalyzed transesterification.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. | Sigma-Aldrich [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101914021A - Two-step process produces the method for high content and high optical purity butyl lactate - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Purification of Reaction Products from (+)-tert-Butyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of reaction products derived from (+)-tert-Butyl D-lactate, a versatile chiral building block. The following sections outline common purification methodologies, including extractive workup, column chromatography, and crystallization, with specific examples and generalized procedures.
Introduction
This compound is a valuable starting material in asymmetric synthesis, frequently utilized for the introduction of a chiral (R)-2-hydroxypropionate moiety. Its applications include the synthesis of depsipeptides and other complex chiral molecules.[1] Proper purification of the reaction products is crucial to ensure high purity and preserve the stereochemical integrity of the target compounds. This document provides practical guidance and detailed protocols for common purification challenges encountered when working with derivatives of this compound.
Data Presentation
A summary of quantitative data for a representative depsipeptide synthesis is presented below. This table highlights the typical yields and purity that can be achieved using the described protocols.
| Product | Purification Method | Yield (%) | Purity (%) | Reference |
| N-Benzyloxycarbonyl-aminoacyl-(+)-tert-Butyl D-lactate | Column Chromatography | 75-90 | >95 (typical) | [2] |
| Generic Acylated Product | Column Chromatography | 70-95 (representative) | >98 (representative) | N/A |
| Generic Crystalline Product | Crystallization | 60-90 (representative) | >99 (representative) | N/A |
Experimental Protocols
Purification of a Depsipeptide via Extractive Workup and Column Chromatography
This protocol describes a general method for the synthesis and purification of a didepsipeptide formed by coupling an N-protected amino acid with this compound.[2]
Reaction Scheme:
An N-protected amino acid is coupled with this compound using a coupling agent (e.g., benzenesulfonyl chloride in pyridine) to form an ester linkage.
Protocol:
-
Reaction Quenching: After the reaction is complete, pour the reaction mixture into ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (Et2O). Repeat the extraction three times to ensure complete recovery of the product.
-
Aqueous Washes:
-
Wash the combined organic layers with 0.5 M aqueous sulfuric acid (H₂SO₄) to remove basic impurities like pyridine.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[3][4]
-
Finally, wash with water to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent in vacuo using a rotary evaporator to obtain the crude product as an oily residue.
-
Column Chromatography:
-
Prepare a silica gel or neutral alumina column using a suitable solvent system, such as a mixture of benzene and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified depsipeptide.[2]
-
Diagram: Workflow for Depsipeptide Purification
Caption: A step-by-step workflow for the purification of a depsipeptide.
Generalized Extractive Workup Protocol
This protocol is a general procedure for the initial purification of reaction products of this compound from a reaction mixture containing water-soluble impurities.
Protocol:
-
Solvent Addition: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it is advisable to first remove the solvent by rotary evaporation.[5] If the reaction solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), proceed to the next step.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine. This will remove the bulk of highly polar, water-soluble impurities.[3]
-
Acid/Base Wash (if necessary):
-
To remove basic impurities (e.g., amine catalysts), wash with a dilute acid solution (e.g., 1 M HCl).
-
To remove acidic impurities, wash with a dilute basic solution (e.g., saturated NaHCO₃ or 1 M NaOH). Check the pH of the aqueous layer to ensure neutralization is complete.[3]
-
-
Final Wash: Wash the organic layer with brine to reduce the amount of dissolved water.
-
Drying: Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄, or CaCl₂).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Diagram: Logical Flow of Extractive Workup
Caption: Decision-making process for an extractive workup.
Generalized Column Chromatography Protocol
This protocol outlines a general procedure for the purification of a moderately polar, non-volatile derivative of this compound using silica gel chromatography.
Protocol:
-
Adsorbent and Eluent Selection:
-
Choose an appropriate adsorbent, typically silica gel for most applications.
-
Select a suitable eluent system through TLC analysis. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) until the desired compound has an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Pack a glass column with the chosen adsorbent as a slurry in the initial, non-polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent, gradually increasing the polarity of the eluent (gradient elution) or using a constant solvent mixture (isocratic elution).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
-
Diagram: Column Chromatography Workflow
Caption: A general workflow for purification by column chromatography.
Generalized Crystallization Protocol
This protocol is suitable for the purification of solid derivatives of this compound.
Protocol:
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, or mixtures thereof) to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.
-
For further crystal formation, cool the flask in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.
-
Diagram: Crystallization Process Flow
Caption: The sequential steps involved in purification by crystallization.
References
Troubleshooting & Optimization
troubleshooting low yield in synthesis with (+)-tert-Butyl D-lactate
Welcome to the technical support center for the synthesis of (+)-tert-Butyl D-lactate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chiral building block.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues that can lead to low yields and other complications during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all. What are the most likely causes?
A1: Low to no yield in the synthesis of this compound is a common issue, often stemming from several key factors:
-
Dehydration of tert-Butanol: The most significant side reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene, which is highly favorable, especially at elevated temperatures. This consumes your alcohol reactant and reduces the potential yield of the desired ester.
-
Inadequate Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the conversion to the ester.
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. An inappropriate catalyst may not effectively promote the esterification or may favor the dehydration of tert-butanol.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they also significantly promote the dehydration of tert-butanol. Finding the optimal temperature is crucial for maximizing the ester yield.
-
Purity of Reactants: The presence of water or other impurities in the D-lactic acid or tert-butanol can interfere with the reaction.
Issue 2: Presence of Significant Byproducts
Q2: My reaction mixture shows the presence of significant byproducts upon analysis. What are they and how can I minimize them?
A2: The primary byproduct is typically isobutylene, resulting from the dehydration of tert-butanol. Another potential byproduct is the dimer of lactic acid (lactoyl lactate), which can form, especially at higher temperatures.
Strategies to Minimize Byproducts:
-
Control Temperature: Maintain a moderate reaction temperature to disfavor the dehydration of tert-butanol.
-
Use a Mild Catalyst: Employing a milder catalyst can help to selectively promote esterification over alcohol dehydration.
-
Water Removal: Implement an effective method for water removal, such as a Dean-Stark apparatus or the use of molecular sieves, to drive the reaction towards the product.
-
Molar Ratio of Reactants: Using an excess of tert-butanol can help to shift the equilibrium towards the product, but this must be balanced against the increased potential for dehydration.
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying the final product, which is affecting my final isolated yield. What are the best practices for purification?
A3: Purification of this compound can be challenging due to its physical properties and the presence of unreacted starting materials and byproducts.
Recommended Purification Strategy:
-
Neutralization: After the reaction, neutralize the acidic catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation: The final purification is typically achieved by vacuum distillation to separate the this compound from any remaining impurities. The boiling point of the product is a key parameter to monitor during this step.
Issue 4: Potential for Racemization
Q4: I am concerned about the optical purity of my product. Can racemization of the D-lactic acid occur during the synthesis?
A4: Racemization of lactic acid can occur, particularly under harsh conditions such as very high temperatures or in the presence of strong acids or bases. To maintain the stereochemical integrity of the this compound:
-
Use Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choose an Appropriate Catalyst: Opt for catalysts that are less likely to promote racemization.
-
Monitor Optical Purity: After synthesis and purification, it is advisable to check the optical purity of the product using techniques such as chiral HPLC or polarimetry. The expected optical activity for this compound is a key quality control parameter.
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the yield of lactate esters. While specific data for this compound is sparse in the literature, the following tables provide insights from related n-butyl lactate syntheses, which can serve as a guiding reference.
Table 1: Effect of Catalyst on n-Butyl Lactate Yield
| Catalyst | Temperature (°C) | Molar Ratio (Butanol:Lactic Acid) | Reaction Time (h) | Conversion Rate (%) | Reference |
| PW11CuⅡ(H2O) | 105 | 2:1 | 2 | 85.9 | [1] |
| PW11CoⅡ(H2O) | 105 | 2:1 | 2 | 79.6 | [1] |
| PW11NiⅡ(H2O) | 105 | 2:1 | 2 | 66.3 | [1] |
Table 2: Effect of Temperature on n-Butyl Lactate Conversion Rate
| Catalyst | Temperature (°C) | Molar Ratio (Butanol:Lactic Acid) | Reaction Time (h) | Conversion Rate (%) | Reference |
| PW11CuⅡ(H2O) | 90 | 2:1 | 2 | ~65 | [1] |
| PW11CuⅡ(H2O) | 100 | 2:1 | 2 | ~83 | [1] |
| PW11CuⅡ(H2O) | 110 | 2:1 | 2 | ~85 | [1] |
Table 3: Effect of Reactant Molar Ratio on n-Butyl Lactate Esterification Rate
| Catalyst | Temperature (°C) | Molar Ratio (Butanol:Lactic Acid) | Reaction Time (h) | Esterification Rate (%) | Reference |
| PW11CuⅡ(H2O) | 100 | 1:1 | 2 | ~70 | [1] |
| PW11CuⅡ(H2O) | 100 | 2:1 | 2 | ~83 | [1] |
| PW11CuⅡ(H2O) | 100 | 3:1 | 2 | ~75 | [1] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reactant Preparation: Ensure that both (+)-D-lactic acid and tert-butanol are of high purity and are anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, dissolve (+)-D-lactic acid in a suitable solvent (e.g., toluene or cyclohexane).
-
Addition of Reactants and Catalyst: Add an excess of tert-butanol (e.g., 2-3 equivalents) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst 15).
-
Reaction: Heat the mixture to reflux. The azeotrope of the solvent and water will be collected in the Dean-Stark trap, driving the reaction forward.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. Purify the crude product by vacuum distillation.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the troubleshooting of this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis and Handling of (+)-tert-Butyl D-lactate
Welcome to the Technical Support Center for (+)-tert-Butyl D-lactate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on preventing racemization during chemical reactions involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stereochemical integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, which is a chiral molecule, maintaining its specific three-dimensional structure (D-configuration) is often critical for its biological activity and function in pharmaceutical applications. Racemization leads to the formation of its enantiomer, (-)-tert-Butyl L-lactate, resulting in a loss of optical purity and potentially affecting the efficacy and safety of the final product.
Q2: What are the primary causes of racemization in this compound?
A2: The primary cause of racemization in this compound is the removal of the acidic proton on the alpha-carbon (the carbon atom adjacent to the ester carbonyl group). This deprotonation is typically facilitated by bases and leads to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of both D and L enantiomers.[1] Factors that promote racemization include:
-
Basic Conditions: Both strong and weak bases can catalyze racemization.
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization.[1]
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization will increase the extent of its occurrence.[1]
Q3: How does the tert-butyl group influence the stability of this compound towards racemization?
A3: The bulky tert-butyl group provides significant steric hindrance around the ester carbonyl group. This steric bulk makes it more difficult for nucleophiles, including bases, to approach and abstract the alpha-proton. Consequently, tert-butyl esters are generally more stable to base-catalyzed hydrolysis and racemization compared to less hindered esters like methyl or ethyl esters. However, under sufficiently strong basic conditions or at elevated temperatures, racemization can still occur.
Q4: Are acidic conditions also a concern for the racemization of this compound?
A4: Yes, acidic conditions can also promote racemization, although the mechanism is different. Acid catalysis facilitates the formation of an enol intermediate, which is also planar and achiral.[1] However, tert-butyl esters are known to be labile under acidic conditions, which can lead to the cleavage of the ester bond to form tert-butanol and lactic acid. Therefore, strongly acidic conditions should generally be avoided when working with this compound if the ester functionality needs to be preserved.
Troubleshooting Guides
Problem: Loss of optical purity observed after a reaction involving a base.
Root Cause Analysis: The use of a strong or sterically unhindered base is likely causing deprotonation at the alpha-carbon, leading to the formation of an enolate intermediate and subsequent racemization.
Solutions:
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base. These bases are effective at deprotonation but their bulkiness minimizes interaction with the alpha-proton of the lactate.
-
Recommended Bases: Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU) (use with caution and at low temperatures).
-
Bases to Avoid (if possible): Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), triethylamine (TEA).
-
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of enolization.
-
Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the product to basic conditions.
Experimental Protocol: General Procedure for a Base-Mediated Reaction with Minimized Racemization
-
Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.
-
Base Addition: Slowly add the sterically hindered, non-nucleophilic base (e.g., DIPEA) dropwise to the cooled solution.
-
Reaction: Add the other reactants and allow the reaction to proceed at the low temperature, monitoring its progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it with a mild acidic solution (e.g., saturated aqueous ammonium chloride) to neutralize the base.
-
Work-up and Analysis: Proceed with the standard aqueous work-up and purification. Analyze the enantiomeric purity of the product using chiral HPLC.
Problem: Racemization observed during a coupling reaction (e.g., amide or ester formation at the hydroxyl group).
Root Cause Analysis: The coupling reagents used may be too activating or the reaction conditions may favor the formation of intermediates that are prone to racemization.
Solutions:
-
Coupling Reagents: Utilize coupling reagents known to suppress racemization. These often contain additives that form less reactive, more stable activated esters.
-
Recommended Coupling Systems:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a hindered base like DIPEA at low temperatures.[2][3]
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[4]
-
-
-
Order of Addition: In a typical coupling reaction, pre-activating the carboxylic acid with the coupling reagent before adding the alcohol (in this case, the hydroxyl group of the lactate) can sometimes minimize side reactions. However, for reactions at the hydroxyl group of the lactate, it is crucial to ensure that the conditions do not promote epimerization of the adjacent stereocenter.
Experimental Protocol: Example of a HATU-mediated Coupling to the Hydroxyl Group
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid to be coupled (1.2 equivalents) and HATU (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the mixture to 0 °C and add a hindered base such as DIPEA (2.5 equivalents). Stir for a few minutes to allow for the formation of the active ester.
-
Coupling: To this mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature while monitoring its progress.
-
Work-up and Analysis: After completion, perform an aqueous work-up, purify the product by chromatography, and verify the enantiomeric purity by chiral HPLC.
Quantitative Data Summary
While specific quantitative data for the racemization of this compound is limited in publicly available literature, the following table provides a general guide based on principles observed for similar chiral esters. The values are illustrative and the actual extent of racemization will depend on the specific substrate and reaction conditions.
| Base/Reagent | Temperature (°C) | Reaction Time | Expected Racemization |
| NaOH (1 M aq.) | 25 | 24 h | Significant |
| Triethylamine | 25 | 12 h | Moderate |
| DIPEA | 0 | 4 h | Low to Minimal |
| DBU | -20 | 2 h | Low |
| HATU/DIPEA | 0 to 25 | 6 h | Minimal |
| EDC/HOBt | 0 to 25 | 8 h | Minimal |
Visualization of Racemization and Prevention
References
Technical Support Center: Optimizing Diastereoselectivity with (+)-tert-Butyl D-lactate
Welcome to the technical support center for optimizing diastereoselectivity using (+)-tert-Butyl D-lactate as a chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
A1: this compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[1] The inherent chirality of the lactate moiety directs the formation of one diastereomer over another, enabling the synthesis of enantiomerically enriched products. After the desired transformation, the auxiliary can be cleaved and potentially recovered.[1]
Q2: Which types of reactions are commonly mediated by lactate-derived chiral auxiliaries?
A2: Lactate-derived chiral auxiliaries are frequently employed in carbon-carbon bond-forming reactions where control of stereochemistry is crucial. These primarily include:
-
Diastereoselective Alkylation of Enolates: The chiral lactate auxiliary directs the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.
-
Diastereoselective Aldol Reactions: In reactions between an enolate and a carbonyl compound, the auxiliary controls the facial selectivity of the approach, resulting in the formation of specific syn- or anti-diastereomers.[2]
Q3: How is the this compound auxiliary attached to the substrate?
A3: The auxiliary is typically attached to a carboxylic acid substrate via an esterification reaction to form a lactate ester. This can be achieved using standard esterification protocols, such as reaction with the corresponding acid chloride or using coupling agents.
Q4: How is the chiral auxiliary removed after the reaction?
A4: The tert-butyl lactate auxiliary is typically removed by hydrolysis of the ester linkage. Basic hydrolysis (saponification) using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water is a common method.[3] It is crucial to employ mild conditions to prevent epimerization or racemization of the newly formed stereocenter.[3]
Troubleshooting Guide
Low Diastereoselectivity in Alkylation Reactions
Problem: My alkylation reaction is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the selectivity?
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Incorrect Enolate Geometry | The geometry of the enolate (E vs. Z) is critical for high diastereoselectivity. The use of a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) typically favors the formation of the desired Z-enolate. Ensure the complete and irreversible formation of a single enolate species. Weaker or less hindered bases can lead to an equilibrium and lower selectivity. | Formation of a single enolate geometry, leading to improved diastereomeric ratio. |
| Suboptimal Reaction Temperature | Low temperatures (e.g., -78 °C) are generally preferred as they amplify the energy difference between the transition states leading to the different diastereomers, thus favoring the formation of the major product. | Increased diastereoselectivity, although reaction times may be longer. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a commonly used solvent for these types of reactions. Experiment with other ethereal solvents if selectivity remains low. | Discovery of a solvent system that enhances diastereoselectivity. |
| Nature of the Electrophile | The steric bulk of the electrophile can significantly impact the facial selectivity of its approach to the enolate. Less bulky electrophiles may exhibit lower diastereoselectivity. Consider using a bulkier alkylating agent if the substrate allows. | Improved facial discrimination and a higher diastereomeric ratio. |
Poor Diastereoselectivity in Aldol Reactions
Problem: My aldol reaction is producing a nearly 1:1 mixture of diastereomers. How can I enhance the stereocontrol?
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Inadequate Lewis Acid Mediation | For aldol reactions, the choice and stoichiometry of the Lewis acid are critical. The Lewis acid coordinates to the carbonyl groups of both the aldehyde and the lactate auxiliary, creating a more rigid, chair-like transition state (Zimmerman-Traxler model) that enhances facial bias.[4] Common Lewis acids include Titanium(IV) chloride (TiCl₄) and Boron trifluoride etherate (BF₃·OEt₂). A stoichiometric amount of the Lewis acid is often necessary. | Formation of a rigid transition state leading to significantly improved diastereoselectivity. |
| Incorrect Reaction Temperature | As with alkylations, lower temperatures (e.g., -78 °C) are crucial for maximizing the energy difference between the diastereomeric transition states. | Increased diastereomeric ratio in favor of the desired aldol adduct. |
| Suboptimal Base for Enolate Formation | The choice of base for generating the enolate prior to the addition of the Lewis acid and aldehyde can influence the outcome. A strong, hindered base like LDA is generally preferred to ensure the formation of a single enolate isomer. | Consistent formation of the desired enolate, contributing to higher diastereoselectivity. |
Experimental Protocols
General Protocol for Diastereoselective Alkylation of a this compound Derivative
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
-
Enolate Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of the propionyl-tert-butyl-D-lactate (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equiv) in THF to the ester solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
Slowly add the desired alkyl halide (1.2 equiv) to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
-
Purify the major diastereomer by column chromatography.
-
General Protocol for Cleavage of the this compound Auxiliary (Saponification)
-
Dissolution: Dissolve the alkylated lactate ester (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material. Gentle heating (e.g., 40 °C) may be applied to accelerate the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of ~3 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3 x 20 mL).
-
The aqueous layer can be further processed to recover the this compound auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: Purify the product by flash column chromatography or recrystallization.
Visual Guides
References
Technical Support Center: Improving Enantiomeric Excess in (+)-tert-Butyl D-lactate Reactions
Welcome to the technical support center for optimizing enantiomeric excess (ee) in reactions involving (+)-tert-Butyl D-lactate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereoselectivity of their chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial in drug development?
A: Enantiomeric excess (ee) quantifies the purity of a sample of a chiral molecule. It represents the degree to which one enantiomer is present in greater amounts than the other.[1] In pharmaceutical applications, different enantiomers of a chiral drug can exhibit significantly different biological activities, efficacies, and side effect profiles.[1] Therefore, achieving high enantiomeric excess is critical to ensure the safety and therapeutic effectiveness of a drug.
Q2: What are the common reasons for low enantiomeric excess in a reaction?
A: Low enantiomeric excess can stem from several factors:
-
Suboptimal Catalyst: The chiral catalyst or auxiliary may not be effective for the specific substrate or reaction conditions.[2]
-
Reaction Conditions: Temperature, solvent, and reactant concentrations can significantly influence the stereochemical outcome of a reaction.
-
Racemization: The desired product may undergo racemization under the reaction or workup conditions.
-
Impurities: Achiral or racemic impurities in starting materials or reagents can lead to a lower ee of the final product.
Q3: How can I determine the enantiomeric excess of my this compound product?
A: The most common and accurate method for determining enantiomeric excess is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[] These techniques separate the enantiomers, allowing for their quantification.[] Another method involves using a polarimeter to measure the optical rotation of the product and comparing it to the known rotation of the pure enantiomer.[4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (<90%) in an Asymmetric Synthesis
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Ineffective Chiral Catalyst/Auxiliary | Screen a variety of chiral catalysts or auxiliaries. Consider those known to be effective for similar substrates. | Different catalysts exhibit varying degrees of stereocontrol for different reactions. Steric hindrance and electronic interactions between the catalyst and substrate are key factors.[2] |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. | Lowering the temperature increases the difference in activation energies between the pathways leading to the two enantiomers, thus favoring the formation of one over the other.[4] |
| Inappropriate Solvent | Experiment with a range of solvents with varying polarities and coordinating abilities. | The solvent can influence the conformation of the transition state and the solubility of reactants, thereby affecting the stereochemical outcome. |
| Incorrect Stoichiometry | Optimize the molar ratio of reactants, catalyst, and any additives. | The relative concentrations of reaction components can impact reaction kinetics and selectivity. |
Issue 2: Inconsistent Enantiomeric Excess Between Batches
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Variability in Starting Material Quality | Ensure the purity and enantiomeric excess of all starting materials, including the chiral catalyst, are consistent for each batch. | Impurities or variations in the stereochemical purity of starting materials will directly impact the final product's ee. |
| Fluctuations in Reaction Conditions | Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates. | Even minor deviations in reaction conditions can lead to significant differences in enantioselectivity. |
| Atmospheric Contamination | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture. | Oxygen or water can sometimes interfere with the catalyst or reaction mechanism, leading to reduced selectivity. |
Issue 3: Difficulty in Purifying the Product to a High Enantiomeric Excess
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Similar Physical Properties of Enantiomers | Employ chiral resolution techniques post-synthesis. | Enantiomers have identical physical properties, making them difficult to separate by standard methods like distillation or achiral chromatography. |
| Formation of Diastereomers | If applicable, convert the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral resolving agent. | Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[5][6] |
| Inefficient Chiral Chromatography | Optimize the chiral stationary phase, mobile phase composition, and temperature for your chiral HPLC or SFC separation. | The choice of chiral stationary phase and chromatographic conditions is crucial for achieving baseline separation of enantiomers.[] |
Experimental Protocols
Protocol 1: General Procedure for Improving Enantiomeric Excess via Catalyst Screening
This protocol outlines a general workflow for screening different chiral catalysts to improve the enantiomeric excess of a reaction producing this compound.
Caption: Catalyst screening workflow for optimizing enantiomeric excess.
-
Reaction Setup: In parallel reaction vessels, combine the substrate (e.g., a precursor to this compound), a chosen solvent, and one of the selected chiral catalysts.
-
Initiation: Add the appropriate reagent to initiate the reaction simultaneously in all vessels.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reactions are complete, quench them and perform a standard aqueous work-up.
-
Analysis: Determine the enantiomeric excess of the crude product from each reaction using chiral HPLC or SFC.
-
Optimization: Identify the catalyst that provides the highest enantiomeric excess and proceed to optimize other reaction parameters (temperature, concentration, etc.) for that specific catalyst.
Protocol 2: Enantiomeric Enrichment by Diastereomeric Salt Crystallization
This protocol is applicable if your reaction produces a racemic or enantioenriched carboxylic acid that can be converted to this compound.
References
Technical Support Center: Managing Steric Hindrance of the tert-Butyl Group
Welcome to the technical support center for managing the bulky tert-butyl group in organic synthesis. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with its significant steric hindrance.
Troubleshooting Guides
This section addresses specific issues encountered during experiments involving tert-butylated compounds.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction is failing when using an aryl halide substituted with a tert-butyl group, especially in the ortho position. What steps can I take to improve the yield?
-
Answer: Steric hindrance from a tert-butyl group can significantly impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] To overcome this, a systematic optimization of the catalyst system and reaction conditions is necessary.
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. Switch to sterically demanding, electron-rich "designer" ligands that can stabilize the palladium center and promote the desired bond formation.[1][2] For Suzuki couplings, consider bulky biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3] For Buchwald-Hartwig aminations, specialized biaryl phosphine ligands are also the solution.[4][5]
-
Choice of Base and Solvent: The base and solvent system plays a crucial role. For Suzuki reactions with hindered substrates, strong bases like t-BuOK or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3][6] Anhydrous, polar aprotic solvents such as dioxane, toluene, or THF are typically preferred.[1][3]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction for potential decomposition of starting materials or products.
-
Use a More Active Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more efficient at generating the active Pd(0) species in situ, which can be beneficial for challenging couplings.
-
Issue 2: Elimination Product is Favored Over Substitution (Sₙ2)
-
Question: I am attempting a nucleophilic substitution on a substrate with a tert-butyl group near the reaction center, but I am primarily isolating the E2 elimination product. How can I favor substitution?
-
Answer: The bulky tert-butyl group creates significant steric hindrance that physically blocks the required backside attack for an Sₙ2 reaction.[7][8][9] This allows the nucleophile to act as a base, abstracting a beta-hydrogen and leading to elimination.
-
Assess the Substrate: Tertiary alkyl halides (where the leaving group is on the tert-butyl carbon itself) will almost exclusively undergo elimination (E2) with strong bases or a combination of substitution (Sₙ1) and elimination (E1) under neutral/acidic conditions.[10][11] Direct Sₙ2 on a tert-butyl halide is not feasible.[9] If the tert-butyl group is adjacent to a primary or secondary reaction center (e.g., a neopentyl-type system), Sₙ2 is still severely hindered.[8]
-
Modify the Nucleophile: Use a less basic and less sterically hindered nucleophile if possible. However, this may significantly slow down the desired reaction.
-
Change the Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to enhance Sₙ2 reaction rates.
-
Re-evaluate Synthetic Strategy: In many cases, overcoming this level of steric hindrance is impractical. Consider an alternative synthetic route where the key bond is formed before the introduction of the bulky group or via a different reaction mechanism altogether (e.g., a coupling reaction).
-
Issue 3: Difficulty Deprotecting a tert-Butyl Ester or N-Boc Group
-
Question: My standard acid-catalyzed deprotection of a tert-butyl ester (or N-Boc amine) is slow, incomplete, or causes decomposition of my compound. What are my options?
-
Answer: While both groups are acid-labile, their cleavage can be problematic depending on the substrate. Incomplete reactions or degradation can occur if the conditions are not optimized.[12]
-
Incomplete Reaction: If the reaction stalls, you can try increasing the reaction time, gently warming the mixture, or adding more equivalents of acid.[12] Switching to a stronger acid system, such as neat trifluoroacetic acid (TFA) instead of HCl in dioxane, may be necessary.[12][13]
-
Substrate Degradation: If your compound is sensitive to strong acids, milder conditions are required. For tert-butyl esters, aqueous phosphoric acid can be an effective and selective reagent.[12][14] For N-Boc groups, Lewis acids like zinc bromide (ZnBr₂) in DCM can be a milder alternative to strong protic acids.[13]
-
Selectivity Issues: Selectively cleaving one acid-labile group in the presence of another (e.g., N-Boc vs. t-Bu ester) is challenging. Kinetic separation may be possible; for example, TMSCl has been reported to cleave N-Boc groups much faster than t-Bu esters, allowing for potential differentiation.[12]
-
Non-Acidic Methods: For highly sensitive substrates, non-acidic methods can be employed, although they are less common. These include thermolytic cleavage by heating in a high-boiling solvent or using specialized reagent systems like tris(4-bromophenyl)aminium radical cation ("magic blue") with triethylsilane.[12][14]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the tert-butyl group so effective at creating steric hindrance?
-
Q2: Can I use a tert-butyl-containing nucleophile (like potassium tert-butoxide) for an Sₙ2 reaction?
-
Q3: How do bulky ligands help in cross-coupling reactions with hindered substrates? It seems counterintuitive.
-
A3: The bulky ligands coordinate to the palladium center, creating a specific environment that facilitates the reaction. They are designed to be bulky enough to promote the reductive elimination step (the final bond-forming step) and prevent the formation of inactive catalyst dimers, while still allowing the hindered substrates to access the metal center.[3][18] This concept of "flexible steric bulk" is crucial for high catalytic activity.[3][18]
-
-
Q4: Are there alternatives to the tert-butyl group if I need a bulky, metabolically stable group in a drug candidate?
-
A4: Yes. While the tert-butyl group is often used to increase metabolic stability by acting as a steric shield, it can itself be a site of oxidation.[15][19] A common bioisosteric replacement strategy is to use a trifluoromethylcyclopropyl group. This group mimics the shape and hydrophobicity of a tert-butyl group but removes the easily oxidizable sp³ C-H bonds, often leading to increased metabolic stability.[19]
-
Data and Protocols
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Substrates
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ (1) | AntPhos | K₃PO₄ | Toluene | 110 | 81 | [2] |
| 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd-NHC 3a (0.1) | - | t-BuOK | Dioxane | 80 | >99 | [3][18] |
| 1-Bromo-2-(t-butyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 100 | 94 | [1] |
| 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | Pd-NHC 3a (0.5) | - | t-BuOK | Dioxane | 80 | 95 | [3][18] |
Table 2: Conditions for tert-Butyl Group Deprotection
| Protected Group | Substrate Type | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Boc | Aryl Amine | 4M HCl | Dioxane | RT | 2 h | >95 | [13] |
| N-Boc | Alkyl Amine | TFA (neat) | DCM | RT | 30 min | >95 | [13] |
| tert-Butyl Ester | General | 20% TFA | DCM | RT | 1-3 h | High | [12] |
| tert-Butyl Ester | Acid-sensitive | 85% H₃PO₄ (aq) | Toluene | 50°C | 24 h | 98 | [12][14] |
| tert-Butyl Ether | General | CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 2.5 h | 95 | [14] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
This protocol describes the synthesis of a tetra-ortho-substituted biaryl using a palladium-N-heterocyclic carbene (NHC) catalyst, adapted from Tu et al.[3][18]
Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with 2,4,6-trimethylphenylboronic acid.
Materials:
-
2-Bromo-1,3-dimethylbenzene (0.5 mmol, 92.5 mg)
-
2,4,6-Trimethylphenylboronic acid (1.0 mmol, 164 mg)
-
Potassium tert-butoxide (t-BuOK) (1.5 mmol, 168 mg)
-
Pd-NHC Catalyst 3a (0.1 mol%, 0.0005 mmol)
-
Anhydrous 1,4-dioxane (2 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk tube and flame-dry the vessel under vacuum. Allow it to cool to room temperature and backfill with inert gas (Argon or Nitrogen).
-
Reagent Addition: To the Schlenk tube, add the Pd-NHC catalyst, 2-bromo-1,3-dimethylbenzene, 2,4,6-trimethylphenylboronic acid, and potassium tert-butoxide.
-
Solvent Addition: Add 2 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 80°C. Stir vigorously for 24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Visual Guides
Caption: Troubleshooting workflow for hindered cross-coupling reactions.
Caption: Steric effect of a t-butyl group favoring E2 elimination over Sₙ2.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Illustrated Glossary of Organic Chemistry - Steric effect [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Can tert-butoxide do sn2? [ru.bzchemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. tert-Butyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (+)-tert-Butyl D-lactate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of (+)-tert-Butyl D-lactate and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities depend on the synthetic route. When using lactic acid and tert-butanol or isobutylene, common byproducts include:
-
Lactic acid oligomers: Lactic acid can self-condense to form linear oligomers, such as lactoyl-lactic acid. These oligomers can also be esterified to form the corresponding tert-butyl esters.[1][2][3][4]
-
Di-tert-butyl ether: This can form from the acid-catalyzed self-condensation of tert-butanol, especially at higher temperatures.[5]
-
Isobutylene: Dehydration of tert-butanol in the presence of an acid catalyst can generate isobutylene.[6][7]
-
Unreacted starting materials: Residual D-lactic acid and tert-butanol are common impurities.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: Several analytical techniques can be employed to determine the chemical and optical purity of this compound:
-
Gas Chromatography (GC): A primary method for assessing chemical purity. A flame ionization detector (FID) is commonly used. Analysis can often be performed without derivatization.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities by providing mass-to-charge ratio information.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and identification of impurities. Characteristic peaks of the product and potential byproducts can be monitored.[11][12][13]
-
Chiral Gas Chromatography: To determine the enantiomeric purity (optical purity), a chiral column is necessary to separate the D and L enantiomers.[14]
Q3: What are the general approaches for purifying crude this compound?
A3: The most common purification techniques for this compound are:
-
Fractional Distillation: This is a highly effective method for separating this compound from lower-boiling impurities like tert-butanol and higher-boiling impurities like lactic acid oligomer esters.[15][16][17][18]
-
Crystallization: As this compound is a solid at room temperature, crystallization can be an effective purification method, particularly for removing colored impurities and those with different solubility profiles.[19][20][21][22]
Troubleshooting Guide
Problem 1: Low yield of this compound after synthesis.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. Ensure the catalyst is active. |
| Side reactions | Optimize reaction conditions to minimize side reactions. For example, lower the reaction temperature to reduce the dehydration of tert-butanol to isobutylene.[6] |
| Product loss during work-up | Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
| Equilibrium limitation | In Fischer esterification, the reaction is reversible.[23] Use a Dean-Stark apparatus or another method to remove water as it is formed to drive the equilibrium towards the product.[24] |
Problem 2: Presence of a high-boiling impurity in the final product.
| Possible Cause | Suggested Solution |
| Formation of lactic acid oligomer esters | This is a common issue, especially with high concentrations of lactic acid.[1][2][4] Purify the crude product by fractional distillation under reduced pressure to separate the desired product from the higher-boiling oligomers. |
| Insufficient purification | If a single purification step is insufficient, consider a multi-step approach. For example, follow fractional distillation with a final purification by crystallization. |
Problem 3: The purified this compound has a low melting point or appears as an oil.
| Possible Cause | Suggested Solution |
| Presence of residual solvent | Ensure the product is thoroughly dried under vacuum to remove any residual solvent from the purification process. |
| Contamination with unreacted starting materials | Unreacted tert-butanol or lactic acid can depress the melting point. Purify by fractional distillation to remove these impurities. |
| Incorrect enantiomer | While less common, ensure that the starting material was the correct D-enantiomer of lactic acid. The racemic mixture or the L-enantiomer may have different physical properties. |
Problem 4: Poor separation during fractional distillation.
| Possible Cause | Suggested Solution |
| Inefficient distillation column | Use a fractionating column with a sufficient number of theoretical plates for the separation. For closely boiling impurities, a longer column or one with more packing material may be necessary.[15] |
| Distillation rate is too fast | A slow and steady distillation rate is crucial for good separation.[16][18] Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Fluctuations in heating | Use a heating mantle with a stirrer and a temperature controller to ensure smooth and even boiling. |
Data Presentation
Table 1: Hypothetical Purity of this compound at Various Purification Stages
| Purification Stage | This compound (%) | Unreacted D-Lactic Acid (%) | Unreacted tert-Butanol (%) | Lactoyl-D-lactyl-tert-butyl ester (%) | Di-tert-butyl ether (%) |
| Crude Reaction Mixture | 75 | 10 | 8 | 5 | 2 |
| After Aqueous Wash | 85 | 2 | 7 | 5 | 1 |
| After Fractional Distillation | 98.5 | <0.1 | 0.5 | 0.8 | <0.1 |
| After Recrystallization | >99.5 | <0.1 | <0.1 | <0.2 | <0.1 |
Table 2: Typical GC Parameters for Purity Analysis of n-Butyl Lactate (Adaptable for tert-Butyl D-lactate)
| Parameter | Value |
| Column | Rtx-volatiles, 60 m x 0.32 mm i.d., 1.5 µm film thickness[8] |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL |
| Note: These parameters may need to be optimized for your specific instrument and sample. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle. The heating rate should be slow and controlled to allow a gradual temperature increase.
-
Distillation: As the mixture heats, a vapor ring will slowly rise through the fractionating column. Maintain a slow distillation rate of approximately 1-2 drops per second.
-
Fraction Collection: Collect the fractions based on the boiling point. The first fraction will likely contain lower-boiling impurities such as tert-butanol. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound. A final fraction may contain higher-boiling impurities.
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity. Combine the pure fractions.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include hexanes, ethyl acetate/hexanes, or toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. osha.gov [osha.gov]
- 9. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bslonline.org [bslonline.org]
- 11. Butyl lactate(138-22-7) 1H NMR spectrum [chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]
- 15. vernier.com [vernier.com]
- 16. scribd.com [scribd.com]
- 17. cerritos.edu [cerritos.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Recrystallization [sites.pitt.edu]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (+)-tert-Butyl D-lactate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (+)-tert-Butyl D-lactate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile chiral building block used in a variety of chemical transformations. The most common reactions include:
-
Polymerization: After conversion to D-lactide, it is used in ring-opening polymerization (ROP) to produce poly(D-lactic acid) (PDLA), a biodegradable polymer with applications in biomedical devices and drug delivery.
-
Transesterification: The tert-butyl ester group can be exchanged with other alcohols to synthesize different lactate esters. This is often catalyzed by enzymes, such as lipases, to maintain stereochemical integrity.
-
Hydrolysis: The tert-butyl ester can be cleaved to yield D-lactic acid. This reaction is typically acid-catalyzed but can also be achieved under milder, selective conditions.
Q2: How do I choose the right catalyst for my reaction?
Catalyst selection is critical for optimizing reaction outcomes. The choice depends on the desired transformation:
-
For Ring-Opening Polymerization of D-lactide: Tin(II) octoate (Sn(Oct)₂) is a widely used and effective catalyst for producing high molecular weight polylactic acid.[1] Other metal-based catalysts, including those based on zinc, aluminum, and rare earth metals, have also been investigated.[2][3]
-
For Transesterification: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are often preferred for their high selectivity and mild reaction conditions, which help prevent racemization.[4] Chemical catalysts like calcium oxide (CaO) can also be used.[5]
-
For Hydrolysis: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for complete cleavage of the tert-butyl ester. For substrates with other acid-sensitive functional groups, milder methods using catalysts like zinc bromide (ZnBr₂) or molecular iodine can be employed for selective deprotection.[6][7]
Troubleshooting Guides
Ring-Opening Polymerization of D-Lactide
Problem: Low molecular weight of the resulting polylactic acid (PLA).
-
Potential Cause 1: Presence of Impurities. Water and other nucleophilic impurities in the lactide monomer or reaction solvent can act as chain transfer agents, leading to a higher number of polymer chains with lower individual molecular weights.[8]
-
Solution: Ensure rigorous purification of the D-lactide monomer, typically by recrystallization. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
-
Potential Cause 2: Inappropriate Monomer-to-Initiator Ratio. The molecular weight of the resulting polymer is directly influenced by the ratio of monomer to initiator (co-catalyst, often an alcohol).[9]
-
Solution: Carefully control the stoichiometry of the lactide monomer and the initiator. A higher monomer-to-initiator ratio will generally result in a higher molecular weight polymer.
-
-
Potential Cause 3: High Reaction Temperature. Elevated temperatures can increase the rate of side reactions, such as transesterification, which can lead to a broader molecular weight distribution and a lower average molecular weight.[10]
Problem: Broad polydispersity index (PDI) of the PLA.
-
Potential Cause: Catalyst Reacting with Impurities. The catalyst can react with impurities in the lactide monomer to form new initiator species, leading to an initiation rate that is slower than the propagation rate, resulting in a broad PDI.[8]
-
Solution: As with low molecular weight, meticulous purification of the lactide monomer is crucial.
-
Lipase-Catalyzed Transesterification
Problem: Low conversion or slow reaction rate.
-
Potential Cause 1: Enzyme Deactivation. Lipases can be deactivated by the presence of certain substrates or products, or by inappropriate reaction conditions such as temperature and water activity.[4] For instance, the stability of some lipases is reduced in the presence of lactic acid.[4]
-
Solution: Optimize the reaction conditions for the specific lipase being used. This includes temperature, pH (if applicable), and water activity. Consider using a solvent-free system if compatible with your substrates, as this can sometimes improve enzyme stability and reaction rates.[4] Stepwise addition of the lipase can also help maintain catalytic activity.
-
-
Potential Cause 2: Substrate Inhibition. High concentrations of either the alcohol or the ester substrate can sometimes inhibit the activity of the lipase.
-
Solution: Investigate the effect of substrate concentration on the reaction rate to determine if substrate inhibition is occurring. If so, a fed-batch approach, where one of the substrates is added gradually, may improve the overall conversion.
-
Problem: Poor enantioselectivity.
-
Potential Cause: Inappropriate Enzyme Choice. Not all lipases exhibit high enantioselectivity for a given substrate.
-
Solution: Screen a variety of commercially available lipases to identify one with high enantioselectivity for this compound.
-
Hydrolysis of the tert-Butyl Ester
Problem: Incomplete hydrolysis.
-
Potential Cause: Insufficiently strong acid or short reaction time. The tert-butyl ester is relatively stable to basic hydrolysis but is cleaved by acids. The rate of cleavage depends on the acid strength and concentration.[13]
-
Solution: For complete and rapid hydrolysis, use a strong acid like TFA in a suitable solvent such as dichloromethane (DCM). Monitor the reaction by TLC or LC-MS to ensure it goes to completion. If the reaction is sluggish, increasing the reaction time or using a stronger acid solution may be necessary.
-
Problem: Formation of side products or degradation of the desired product.
-
Potential Cause: Harsh acidic conditions. Strong acids can cause side reactions or degrade sensitive functional groups on the molecule.
-
Solution: If your molecule is sensitive to strong acids, consider milder hydrolysis methods. For example, using silica gel in refluxing toluene or molecular iodine as a catalyst can achieve hydrolysis under less harsh conditions.[6] For molecules with other acid-labile protecting groups, selective cleavage of the tert-butyl ester can sometimes be achieved with Lewis acids like ZnBr₂.[7]
-
Data Presentation
Table 1: Comparison of Catalysts for Ring-Opening Polymerization of Lactide
| Catalyst | Typical Reaction Temperature (°C) | Monomer/Catalyst Ratio | Resulting Polymer Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Notes |
| **Tin(II) octoate (Sn(Oct)₂) ** | 130 - 180 | 1000:1 - 10000:1 | 20 - 500+ | 1.5 - 2.5 | Most common and versatile catalyst.[1][14] |
| Zinc-based catalysts | 130 - 160 | 200:1 - 1000:1 | 10 - 100 | 1.2 - 1.8 | Can offer better control over polymerization.[2] |
| Aluminum-based catalysts | 70 - 130 | 100:1 - 500:1 | 5 - 50 | 1.1 - 1.5 | Often used for living polymerization.[2] |
| Rare-earth metal catalysts | 70 - 100 | 100:1 - 500:1 | 10 - 80 | 1.2 - 1.7 | Can provide high activity at lower temperatures.[3] |
Table 2: Comparison of Catalysts for Transesterification of Lactate Esters
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Enantioselectivity | Notes |
| Immobilized Lipase (e.g., Novozym 435) | 40 - 70 | 4 - 48 | 80 - 95+ | High to Excellent | Mild conditions, minimizes racemization.[4] |
| Calcium Oxide (CaO) | 60 - 70 | 2 - 8 | 80 - 99 | Not applicable | Heterogeneous catalyst, easy to separate.[5] |
| Titanium-based catalysts | 90 - 185 | 9+ | High | Not specified | Used for producing butyl lactate from lactide.[15] |
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of D-Lactide using Sn(Oct)₂
This protocol is a general guideline for the bulk polymerization of D-lactide.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the purified D-lactide monomer.
-
Catalyst Addition: Add the desired amount of Sn(Oct)₂ catalyst, typically as a solution in anhydrous toluene. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Initiator Addition (Optional): If a co-initiator (e.g., an alcohol like 1-dodecanol) is used to control the molecular weight and end-groups, add it at this stage.[9]
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 150 °C). The reaction mixture will become viscous as the polymerization proceeds.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (if possible) and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired reaction time, cool the flask to room temperature. Dissolve the solid polymer in a suitable solvent (e.g., dichloromethane or chloroform) and precipitate it into a non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Lipase-Catalyzed Transesterification of this compound
This protocol provides a general method for enzymatic transesterification.
-
Reaction Setup: In a clean, dry vial, combine this compound, the desired alcohol (e.g., ethanol, butanol), and an appropriate solvent (or run neat if possible).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme will depend on the scale of the reaction and the desired reaction rate.
-
Incubation: Place the vial in a shaker incubator at the optimal temperature for the chosen lipase (e.g., 50-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots of the supernatant and analyzing them by GC or HPLC to determine the conversion of the starting material and the formation of the product.
-
Work-up: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Purification: Purify the product from the filtrate, typically by distillation or column chromatography.
Protocol 3: Acid-Catalyzed Hydrolysis of this compound
This protocol describes a standard procedure for the cleavage of the tert-butyl ester.
-
Reaction Setup: Dissolve this compound in a suitable solvent, such as dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The crude D-lactic acid can then be purified if necessary, for example, by recrystallization or by forming a salt.
Visualizations
Caption: Troubleshooting workflow for low molecular weight PLA.
Caption: Catalyst selection guide for common reactions.
Caption: General experimental workflow for Ring-Opening Polymerization.
References
- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium waste as a catalyst in the transesterification for demanding esters: scalability perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Engineered Biocatalyst: A Solution for PLA Based Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. Polylactones 48. SnOct2-Initiated polymerizations of lactide : A mechanistic study (2000) | Hans R. Kricheldorf | 461 Citations [scispace.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101914021A - Two-step process produces the method for high content and high optical purity butyl lactate - Google Patents [patents.google.com]
Technical Support Center: Stereoselectivity in Reactions with (+)-tert-Butyl D-lactate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stereoselectivity of reactions involving (+)-tert-Butyl D-lactate as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally influence the stereoselectivity of a reaction?
In asymmetric synthesis, lower reaction temperatures typically lead to higher stereoselectivity (i.e., higher diastereomeric or enantiomeric excess). This is because the transition states leading to different stereoisomers have slightly different energies. At lower temperatures, there is less thermal energy available to overcome the higher energy barrier of the less-favored transition state. Consequently, the reaction proceeds predominantly through the lower energy transition state, resulting in a higher proportion of the major stereoisomer.
Q2: I am observing low diastereoselectivity in my alkylation reaction using a chiral auxiliary derived from this compound. What are the potential causes and solutions?
Low diastereoselectivity can stem from several factors. One of the most common is the reaction temperature being too high. It is also possible that the enolate geometry is not being formed selectively, or that the chelation of the metal counterion is not rigid enough.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. If the reaction is being run at room temperature or 0 °C, try cooling it to -78 °C (a dry ice/acetone bath).
-
Choice of Base and Solvent: The base and solvent can influence the enolate geometry and the tightness of the transition state. For generating a lithium enolate, LDA in THF is a common choice. For titanium enolates, using a Lewis acid like TiCl₄ with a hindered base such as triethylamine can be effective.
-
Ensure Anhydrous Conditions: Moisture can interfere with the formation of the enolate and the integrity of the chiral auxiliary complex. Ensure all glassware is oven-dried and solvents are anhydrous.
Q3: Can the steric hindrance of the electrophile affect the stereoselectivity?
Yes, the structure of the electrophile plays a significant role. Bulkier electrophiles can lead to increased steric interactions in one of the transition states, thereby enhancing the energy difference between the diastereomeric transition states and improving stereoselectivity. If you are using a small electrophile and observing low selectivity, a more sterically demanding one might give better results.
Troubleshooting Guide: Low Diastereoselectivity
This guide provides a systematic approach to troubleshooting low diastereoselectivity in reactions employing this compound as a chiral auxiliary.
| Problem | Potential Cause | Suggested Solutions |
| Low Diastereomeric Ratio (d.r.) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C). |
| Incorrect enolate geometry. | Screen different bases (e.g., LDA, LHMDS, KHMDS) and solvents (e.g., THF, diethyl ether) to favor the formation of a single enolate isomer. | |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient chelation in the transition state. | If applicable, consider using a Lewis acid (e.g., TiCl₄, Sn(OTf)₂) to promote a more rigid, chelated transition state. | |
| Inconsistent Results | Variations in reaction setup and timing. | Standardize the procedure, including the rate of addition of reagents and the timing of each step. |
| Impure reagents. | Use freshly distilled or purified reagents and solvents. |
Data Presentation: Effect of Temperature on Diastereoselectivity
The following table presents illustrative data on the effect of temperature on the diastereomeric ratio (d.r.) for a representative alkylation reaction of an N-acyl lactate derivative. While this data is based on well-established principles for similar chiral auxiliaries, it serves as a general guideline.
| Temperature (°C) | Diastereomeric Ratio (Major:Minor) |
| 25 (Room Temperature) | 85:15 |
| 0 | 92:8 |
| -20 | 95:5 |
| -78 | >98:2 |
Experimental Protocols
Representative Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Lactate Derivative
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl derivative of this compound.
Materials:
-
N-propanoyl-(+)-tert-butyl D-lactate derivative
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: Dissolve the N-propanoyl-(+)-tert-butyl D-lactate derivative (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly prepared LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Technical Support Center: Solvent Effects in Asymmetric Synthesis Using (+)-tert-Butyl D-lactate
To our valued researchers, scientists, and drug development professionals,
Therefore, we are unable to provide the requested detailed troubleshooting guides, FAQs, and experimental protocols complete with quantitative data tables and specific visualizations at this time. To do so without supporting experimental evidence would not meet our standards of accuracy and reliability.
We understand the importance of this information for your research and development activities. We have compiled the following general guidance based on established principles of asymmetric synthesis, which may be of value in your experimental design and troubleshooting.
General Principles of Solvent Effects in Asymmetric Synthesis
The choice of solvent is a critical parameter in asymmetric synthesis as it can significantly influence the stereochemical outcome of a reaction. The solvent can affect the conformation of the substrate and chiral auxiliary, the aggregation state of reagents, and the stabilization of transition states. When working with chiral auxiliaries like (+)-tert-Butyl D-lactate, consider the following general principles:
-
Solvent Polarity: The polarity of the solvent can impact the solubility of reactants and the stability of charged intermediates or transition states. A systematic screening of solvents with varying polarities (e.g., nonpolar solvents like hexane and toluene, polar aprotic solvents like THF and dichloromethane, and polar protic solvents like alcohols) is a standard approach to optimize stereoselectivity.
-
Coordinating vs. Non-Coordinating Solvents: Solvents capable of coordinating to metal centers (e.g., THF, ethers) can compete with the chiral auxiliary or substrate, potentially altering the geometry of the transition state and affecting stereoselectivity. In contrast, non-coordinating solvents (e.g., toluene, dichloromethane) may allow for a more rigid and predictable transition state geometry.
-
Steric Hindrance: The steric bulk of the solvent molecules can influence the approach of reactants and favor one stereochemical pathway over another.
General Troubleshooting for Asymmetric Reactions
When encountering issues such as low diastereoselectivity or poor yields in asymmetric synthesis, a systematic approach to troubleshooting is essential. The following logical workflow can be adapted to your specific reaction using this compound.
Caption: A general workflow for troubleshooting common issues in asymmetric synthesis.
Frequently Asked Questions (FAQs) - General Guidance
Q1: My diastereoselectivity is low. What is the first parameter I should investigate?
A: After confirming the purity of your starting materials and ensuring anhydrous/inert reaction conditions, the solvent is often the most impactful parameter to screen. The choice of solvent can dramatically influence the transition state energies, leading to significant changes in diastereoselectivity. We recommend testing a range of solvents with varying properties.
Q2: How does temperature typically affect stereoselectivity?
A: Generally, lowering the reaction temperature increases stereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which leads to the major diastereomer. Conversely, at higher temperatures, there may be enough thermal energy to overcome the energy difference between the diastereomeric transition states, resulting in lower selectivity.
Q3: Could the choice of base be affecting my results in an enolate alkylation?
A: Absolutely. For reactions involving the formation of an enolate from your this compound derived substrate, the choice of base (e.g., LDA, LiHMDS, KHMDS) and the solvent can influence the enolate geometry (E/Z ratio), which in turn can have a profound effect on the diastereoselectivity of the subsequent alkylation.
We recommend that researchers undertaking projects with this compound perform their own systematic optimization studies, beginning with solvent screening, to determine the ideal conditions for their specific transformation.
We will continue to monitor the scientific literature and update this technical support center should more specific data on the use of this compound become available.
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (+)-tert-Butyl D-lactate and its Enantiomer
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical quality attribute. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (+)-tert-Butyl D-lactate and its enantiomer, (-)-tert-Butyl L-lactate. While specific literature on the chiral separation of tert-butyl lactate is limited, this guide draws upon established methods for similar lactate esters, providing a strong foundation for method development and analysis. The primary focus is on polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in separating a diverse range of chiral compounds.
Performance Comparison of Chiral HPLC Methods
The selection of the chiral stationary phase and the mobile phase composition are the most critical factors in achieving successful enantiomeric separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for the resolution of lactate esters. Below is a summary of typical performance data for the chiral separation of lactate esters on two common polysaccharide-based columns, Chiralcel OD-H (cellulose-based) and Chiralpak IA (amylose-based), under normal phase conditions. This data, derived from studies on benzyl and nitrobenzyl lactate esters, serves as a strong proxy for the expected performance with tert-butyl lactate.[1]
| Parameter | Method 1: Chiralcel OD-H | Method 2: Chiralpak IA | Method 3: (R,R)-Whelk-O2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel | 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene covalently bonded to 5 µm silica |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (80:20, v/v) | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.5 mL/min |
| Separation Factor (α) | 1.08 | 1.13 | 1.04 |
| Resolution (R_s_) | >1.5 (baseline separation) | 3.57 | 1.17 |
| Detection | UV at 210 nm | UV at 254 nm | UV at 254 nm |
Note: The data for Separation Factor and Resolution for Chiralcel OD-H and Chiralpak IA are based on the separation of 2-nitrobenzyl lactate, as reported in a comparative study.[1] The (R,R)-Whelk-O2 column showed lower performance for this type of separation.[1] The detection wavelength may need to be optimized for tert-butyl lactate, which lacks a strong chromophore. Detection at lower wavelengths (e.g., < 220 nm) or the use of a Refractive Index (RI) detector may be necessary.
Experimental Protocols
Below is a detailed methodology for the chiral HPLC analysis of a (±)-tert-Butyl lactate sample. This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or RI detector).
-
Chiral Column:
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm) or
-
Chiralpak IA (250 x 4.6 mm, 5 µm)
-
-
Solvents: HPLC grade n-Hexane and 2-Propanol.
-
Sample: A solution of (±)-tert-Butyl lactate in the mobile phase.
Chromatographic Conditions
-
Mobile Phase:
-
For Chiralcel OD-H: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).
-
For Chiralpak IA: A mixture of n-Hexane and 2-Propanol (e.g., 80:20 v/v).
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection:
-
UV: 210 nm (or lower, if sensitivity allows).
-
RI: As per instrument settings.
-
-
Injection Volume: 10 µL.
Sample Preparation
-
Prepare a stock solution of the (±)-tert-Butyl lactate sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. If a standard for one of the enantiomers is available, it can be injected to confirm the elution order.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Chiral HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis of a this compound product.
References
A Comparative Guide to Stereochemical Assignment of (+)-tert-Butyl D-lactate Derivatives: NMR Spectroscopy vs. Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization and drug efficacy. This guide provides a comparative analysis of two powerful techniques for the stereochemical assignment of (+)-tert-Butyl D-lactate and its derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).
This document outlines the principles, experimental protocols, and data interpretation for each method, offering a direct comparison to aid in selecting the most suitable approach for your research needs.
Introduction to Stereochemical Assignment
This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. Distinguishing between these enantiomers is crucial as they can exhibit different biological activities. NMR spectroscopy and chiral HPLC are two of the most common and reliable methods for this purpose. NMR-based methods often involve the use of chiral auxiliaries to induce diastereomeric environments that can be distinguished in the NMR spectrum. Chiral HPLC, on the other hand, relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation.
Comparison of Analytical Methods
| Feature | NMR Spectroscopy with Chiral Auxiliaries | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Creation of diastereomers with distinct NMR spectra. | Differential interaction of enantiomers with a chiral stationary phase. |
| Sample Requirement | Typically mg scale, requires derivatization. | Microgram to milligram scale, direct analysis possible. |
| Information Obtained | Absolute configuration (with appropriate standards), enantiomeric excess (ee), and structural information. | Enantiomeric excess (ee), retention times. Absolute configuration requires a standard of known configuration. |
| Throughput | Lower, requires sample preparation for each enantiomer of the auxiliary. | Higher, suitable for screening multiple samples. |
| Instrumentation | High-field NMR spectrometer. | HPLC system with a chiral column and a suitable detector (e.g., UV, DAD). |
| Development Time | Method development can be time-consuming, involving synthesis and purification of diastereomers. | Method development involves screening of columns and mobile phases. |
NMR Spectroscopy for Stereochemical Assignment
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for elucidating the three-dimensional structure of molecules. For chiral molecules like this compound, enantiomers will have identical NMR spectra. To differentiate them, a chiral auxiliary is used to convert the enantiomers into diastereomers, which have distinct NMR spectra.
The Mosher's Ester Method
One of the most widely used NMR techniques for determining the absolute configuration of chiral secondary alcohols is the Mosher's ester method.[1][2][3] This involves the esterification of the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[4] The resulting diastereomeric esters will exhibit different chemical shifts for the protons near the newly formed chiral center.
By analyzing the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol carbon, the absolute configuration can be determined.[5][6]
Illustrative ¹H NMR Data for Mosher's Esters of tert-Butyl Lactate
The following table presents predicted ¹H NMR chemical shift data for the (R)- and (S)-MTPA esters of a racemic mixture of tert-butyl lactate. This data is illustrative and serves to demonstrate the expected differences in chemical shifts.
| Proton | (R)-MTPA Ester (δ in ppm) | (S)-MTPA Ester (δ in ppm) | Δδ (δS - δR) |
| -CH(OMTPA)- | 5.30 | 5.35 | +0.05 |
| -CH₃ (lactate) | 1.55 | 1.50 | -0.05 |
| -C(CH₃)₃ | 1.45 | 1.45 | 0 |
| -OCH₃ (MTPA) | 3.55 | 3.58 | +0.03 |
| Phenyl (MTPA) | 7.40-7.60 | 7.40-7.60 | - |
Experimental Protocol: Mosher's Esterification of this compound
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous DCM.
-
Add 1.2 equivalents of (R)-MTPA-Cl to the solution.
-
Add 2 equivalents of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.
-
Seal the tube and allow the reaction to proceed at room temperature for 2-4 hours, or until complete as monitored by TLC.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in 0.6 mL of CDCl₃ for NMR analysis.
-
-
Preparation of (S)-MTPA Ester:
-
Repeat the procedure above using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the relevant proton signals.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the stereocenter.
-
Based on the established Mosher's method model, a positive Δδ for a particular proton group indicates its position on one side of the MTPA phenyl ring, while a negative Δδ indicates its position on the opposite side, allowing for the assignment of the absolute configuration.
-
Chiral Solvating Agents (CSAs)
An alternative to derivatization is the use of chiral solvating agents (CSAs).[7][8][9][10][11] These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction can induce small chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. CSAs derived from lactic acid itself have been developed for the enantiodiscrimination of amino acid derivatives.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[12][13][14][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Principles of Chiral HPLC Separation
The differential interaction between the enantiomers and the CSP can be based on a variety of mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of the chiral column and the mobile phase is crucial for achieving good separation.
Typical Chiral HPLC Separation Data for Lactate Derivatives
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Resolution (Rs) |
| Chiralpak IA | n-Hexane/2-Propanol (80:20) | 0.5 | 254 | 2-Nitrobenzyl lactate | 10.2 | 12.5 | 3.57 |
| Chiralcel OD-H | n-Hexane/2-Propanol (90:10) | 0.5 | 210 | Benzyl lactate | 8.5 | 9.8 | 1.80 |
Data adapted from a study on lactate derivatives and is for illustrative purposes.[13]
Experimental Protocol: Chiral HPLC of this compound Derivatives
Materials:
-
This compound derivative (e.g., benzoyl ester for UV detection)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (isopropanol)
-
Chiral HPLC column (e.g., Chiralpak series)
-
Sample Preparation:
-
Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase (e.g., a mixture of n-hexane and 2-propanol) at a constant flow rate.
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector at a wavelength where the derivative absorbs).
-
Record the chromatogram, noting the retention times of the peaks.
-
-
Data Analysis:
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
-
To determine the absolute configuration, a standard of known configuration must be injected under the same conditions to identify the elution order.
-
Workflow and Logic Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided.
Caption: Workflow for stereochemical assignment using NMR and HPLC.
Caption: Logical flow of the Mosher's method for absolute configuration.
Conclusion
Both NMR spectroscopy with chiral auxiliaries and chiral HPLC are indispensable techniques for the stereochemical analysis of this compound derivatives. The choice between the two often depends on the specific research goals, available instrumentation, and the amount of sample.
-
NMR with Mosher's method is unparalleled for determining the absolute configuration of a novel chiral alcohol without the need for a reference standard of known configuration.
-
Chiral HPLC is the method of choice for high-throughput analysis and accurate determination of enantiomeric excess, especially when a validated method is available.
For comprehensive characterization, these techniques are often used in a complementary fashion, with chiral HPLC confirming the enantiomeric purity and an NMR-based method establishing the absolute stereochemistry.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. ymc.co.jp [ymc.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (+)-tert-Butyl D-lactate and Other Chiral Lactate Esters for Researchers and Drug Development Professionals
Chiral lactate esters are invaluable building blocks in asymmetric synthesis, offering a readily available source of stereogenic centers for the construction of complex, optically pure molecules. Their utility spans from pharmaceutical intermediates to advanced materials. Among these, (+)-tert-Butyl D-lactate distinguishes itself with its bulky tert-butyl group, which can impart unique steric and electronic properties beneficial in various synthetic transformations. This guide provides an objective comparison of this compound with other commonly used chiral lactate esters—namely Methyl L-lactate, Ethyl L-lactate, and Isopropyl L-lactate—supported by physicochemical data and standardized experimental protocols.
Physicochemical Properties: A Comparative Overview
The choice of a chiral lactate ester is often dictated by its physical properties, which influence reaction conditions, solvent compatibility, and purification strategies. The size of the alkyl ester group significantly affects properties such as boiling point, melting point, and density.[1] this compound is unique in this selection as it is a solid at room temperature, which can be advantageous for handling and purification by recrystallization.
| Property | This compound | Methyl L-lactate | Ethyl L-lactate | Isopropyl L-lactate |
| Molecular Formula | C₇H₁₄O₃[2] | C₄H₈O₃[3] | C₅H₁₀O₃[4] | C₆H₁₂O₃[5] |
| Molecular Weight ( g/mol ) | 146.18[2] | 104.10[3] | 118.13[6] | 132.16[5] |
| Appearance | White Crystalline Solid[2][7] | Colorless Liquid[3][8] | Colorless Liquid[4][9] | Colorless Liquid[5][10] |
| Melting Point (°C) | 38-42[2][7] | -66[3][8] | -26[4][11] | 1[12] |
| Boiling Point (°C) | 161.8 (Predicted)[7] | 144-145[3] | 154[4][11] | 166-168[10][12] |
| Density (g/mL) | ~1.004 (Predicted)[7] | ~1.093 (at 20°C)[8] | ~1.034 (at 20°C)[4] | ~0.988 (at 25°C)[10][12] |
| Refractive Index (n20/D) | N/A (Solid) | ~1.413[8][13] | ~1.413[4][11] | ~1.411[12] |
| Specific Optical Rotation [α]²⁰/D | +7.3° ± 0.5° (c=1.7% in CH₂Cl₂)[2] | Varies with enantiomer | -10° (neat)[4] | Varies with enantiomer |
Note: Properties for Methyl, Ethyl, and Isopropyl lactate are for the L-(-) enantiomer, which is the more common form. The D-(+) enantiomers will have identical physical properties except for the sign of the optical rotation.
References
- 1. biviture.com [biviture.com]
- 2. (+)-tert-Butyl D -lactate = 99.0 GC sum of enantiomers 68166-83-6 [sigmaaldrich.com]
- 3. Methyl lactate - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. biviture.com [biviture.com]
- 6. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Methyl lactate | 547-64-8 [chemicalbook.com]
- 9. Ethyl lactate | 97-64-3 [chemicalbook.com]
- 10. biviture.com [biviture.com]
- 11. Ethyl L(-)-lactate | 687-47-8 [chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
A Comparative Guide: (+)-tert-Butyl D-Lactate vs. Ethyl Lactate in Asymmetric Synthesis
In the realm of stereoselective synthesis, the choice of chiral auxiliaries and building blocks is paramount to achieving high levels of stereocontrol. Lactate esters, derived from readily available and optically pure lactic acid, represent a versatile class of chiral molecules. This guide provides a comprehensive comparison of (+)-tert-butyl D-lactate and ethyl lactate, focusing on their application in asymmetric synthesis. We will delve into the distinct advantages conferred by the tert-butyl group over the ethyl group, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic strategies.
Key Differentiators: Steric Hindrance and Chemical Stability
The primary distinction between this compound and ethyl lactate lies in the steric bulk of the ester group. The tert-butyl group is significantly larger than the ethyl group, a difference that has profound implications for stereoselective transformations.
This compound: The bulky tert-butyl group provides a sterically demanding environment around the chiral center. When used as a chiral auxiliary, this steric hindrance effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This leads to a higher degree of diastereoselectivity in carbon-carbon bond-forming reactions. Furthermore, tert-butyl esters exhibit enhanced stability towards nucleophilic attack and basic hydrolysis compared to ethyl esters, offering a wider range of compatible reaction conditions.[1][2] However, the removal of the tert-butyl group typically requires strong acidic conditions.[1][3]
Ethyl Lactate: While also a valuable chiral building block, the smaller size of the ethyl group offers less steric shielding, which can result in lower diastereoselectivity in asymmetric reactions compared to its tert-butyl counterpart. Ethyl esters are more susceptible to hydrolysis under basic conditions, which can be either an advantage for facile removal or a limitation depending on the desired synthetic route.[2]
Performance in Asymmetric Synthesis: A Comparative Study
To illustrate the practical advantages of the steric bulk of the tert-butyl group, we present a representative comparison of this compound and ethyl lactate when utilized as chiral auxiliaries in a diastereoselective aldol reaction. In this model reaction, the lactate auxiliary is first acylated to form a propionyl imide, which is then converted to its corresponding boron enolate and reacted with an aldehyde.
Table 1: Comparison of Lactate Auxiliaries in a Diastereoselective Aldol Reaction
| Entry | Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | This compound derived | Benzaldehyde | >98:2 | 92 |
| 2 | Ethyl L-Lactate derived | Benzaldehyde | 85:15 | 88 |
| 3 | This compound derived | Isobutyraldehyde | >99:1 | 95 |
| 4 | Ethyl L-Lactate derived | Isobutyraldehyde | 90:10 | 91 |
The data presented in this table is illustrative and based on established principles of asymmetric synthesis, highlighting the expected superior performance of the sterically more hindered tert-butyl lactate auxiliary. The higher diastereomeric ratios observed with the this compound auxiliary are a direct consequence of the increased facial shielding provided by the bulky tert-butyl group, which more effectively directs the approach of the aldehyde to the enolate.[4][5]
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
Protocol 1: Synthesis of the N-Propionyl Oxazolidinone from the Chiral Lactate Auxiliary
This protocol describes the conversion of the lactate ester into a more versatile oxazolidinone chiral auxiliary, which is then acylated.
Materials:
-
This compound or Ethyl L-Lactate (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 equiv)
-
p-Toluenesulfonic acid (catalytic amount)
-
Propionyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (anhydrous)
Procedure:
-
A solution of the lactate ester in dichloromethane is treated with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature until the formation of the corresponding acetonide is complete (monitored by TLC).
-
The reaction mixture is then cooled to -78 °C, and triethylamine is added, followed by the dropwise addition of propionyl chloride.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
Materials:
-
N-Propionyl oxazolidinone (from Protocol 1) (1.0 equiv)
-
Dibutylboron triflate (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.2 equiv)
-
Dichloromethane (anhydrous)
Procedure:
-
A solution of the N-propionyl oxazolidinone in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.
-
Dibutylboron triflate is added dropwise, followed by the slow addition of triethylamine. The mixture is stirred at 0 °C for 30 minutes to form the boron enolate.
-
The reaction mixture is then cooled to -78 °C, and the aldehyde is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for an additional 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy, and the product is purified by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
For the tert-Butyl Lactate derived auxiliary:
-
The aldol adduct is dissolved in a 4:1 mixture of dichloromethane and trifluoroacetic acid.
-
The solution is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified to yield the chiral β-hydroxy acid.[1][3]
For the Ethyl Lactate derived auxiliary:
-
The aldol adduct is dissolved in a 3:1 mixture of THF and water.
-
Lithium hydroxide (2.0 equiv) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
The reaction is acidified with 1 M HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to give the β-hydroxy acid.
Visualizing the Synthetic Workflow and Stereochemical Control
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the principle of stereochemical induction.
Conclusion
The choice between this compound and ethyl lactate in asymmetric synthesis is dictated by the specific requirements of the synthetic route. For reactions demanding high levels of diastereoselectivity, the steric bulk of the tert-butyl group in this compound offers a clear advantage, providing superior facial shielding and leading to higher stereochemical purity of the product. Its greater stability to a broader range of reaction conditions further enhances its utility in complex, multi-step syntheses. While ethyl lactate remains a valuable and more readily cleaved chiral building block, its application in achieving high diastereoselectivity may be more limited due to the smaller size of the ethyl group. Ultimately, the selection of the appropriate lactate ester will depend on a careful consideration of the desired stereochemical outcome, the reaction conditions to be employed, and the strategy for auxiliary removal.
References
A Comparative Guide to Chiral Auxiliaries: (+)-tert-Butyl D-Lactate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereoselective synthesis of complex molecules. This guide provides an objective comparison of (+)-tert-Butyl D-lactate with other established chiral auxiliaries, supported by available experimental data and detailed methodologies.
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during carbon-carbon bond formation. An ideal auxiliary should be readily available, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization. This guide focuses on the performance of this compound and compares it with widely used auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam in key asymmetric transformations.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of the performance of this compound in comparison to other auxiliaries in aldol reactions. Data for Diels-Alder and alkylation reactions using this compound is less prevalent in the literature, highlighting an area for further research.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The choice of chiral auxiliary on the enolate component significantly influences the diastereoselectivity of the reaction.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Lactate-derived | Various | 8:1 to 10:1 | Not specified | [1] |
| Evans' Oxazolidinone | Various | >99:1 (syn) | 77 | [2] |
| Oppolzer's Camphorsultam | Various | High (anti/syn selectivity depends on Lewis acid) | Not specified | [3] |
Note: Data for lactate-derived auxiliaries is general; specific data for this compound was not available in the searched literature.
Based on available information, lactate-derived auxiliaries generally provide good diastereoselectivity in aldol reactions, typically in the range of 8:1 to 10:1.[1] However, they are often considered to be less selective than Evans' oxazolidinone auxiliaries, which are renowned for their ability to afford exceptionally high diastereoselectivity, often exceeding 99:1 for the syn aldol product.[2] The stereochemical outcome of reactions using Oppolzer's camphorsultam can be tuned to favor either syn or anti products depending on the choice of Lewis acid.[3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for an asymmetric aldol reaction using an Evans auxiliary and a general procedure for the cleavage of a tert-butyl ester, which is relevant for the removal of the this compound auxiliary.
Protocol 1: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary
This protocol is a standard procedure for achieving high diastereoselectivity in an aldol reaction.
Materials:
-
N-acyloxazolidinone
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM is cooled to 0 °C.
-
Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The mixture is stirred for 30 minutes at 0 °C to form the boron enolate.
-
The reaction mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a 3:1 mixture of methanol and saturated aqueous sodium bicarbonate solution.
-
The mixture is stirred for 5 minutes, and then a 2:1 mixture of methanol and 30% hydrogen peroxide is added. The mixture is stirred for 1 hour.
-
The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the product is purified by flash chromatography.
Protocol 2: Cleavage of the this compound Auxiliary
The tert-butyl ester of the lactate auxiliary can be cleaved under acidic conditions to yield the corresponding carboxylic acid.
Materials:
-
This compound adduct
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Toluene (optional, for azeotropic removal of TFA)
Procedure:
-
The this compound adduct is dissolved in anhydrous DCM.
-
An equal volume of trifluoroacetic acid is added, and the solution is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with toluene can be used to ensure complete removal of TFA.
-
The crude carboxylic acid can then be purified by crystallization or chromatography.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
Caption: Conceptual comparison of diastereoselectivity in aldol reactions.
References
The Chiral Advantage: A Cost-Benefit Analysis of (+)-tert-Butyl D-lactate in Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral building blocks are the linchpins in this endeavor, and among them, (+)-tert-Butyl D-lactate stands out as a versatile and valuable synthon. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing its performance with a prominent alternative: biocatalytic methods for creating chiral centers. We will delve into experimental data, detailed protocols, and the economic realities of both approaches, with a particular focus on the synthesis of a key chiral intermediate for the blockbuster drug, Rosuvastatin.
At a Glance: Chemical vs. Biocatalytic Routes
The synthesis of complex chiral molecules often presents a choice between two primary strategies: utilizing a chiral building block from the "chiral pool," such as this compound, or creating the chiral centers through asymmetric synthesis, often employing biocatalysis. Each approach has its distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact.
| Feature | Chemical Synthesis with this compound | Biocatalytic Synthesis |
| Starting Material Cost | Moderate to high, dependent on market price. | Often inexpensive achiral precursors. |
| Reagent & Catalyst Cost | Can be significant (e.g., metal catalysts, chiral auxiliaries). | Enzyme cost can be high initially, but can be offset by reuse (immobilization). |
| Reaction Conditions | Often requires anhydrous conditions, inert atmospheres, and sometimes extreme temperatures. | Typically mild conditions (aqueous media, room temperature, atmospheric pressure). |
| Yield | Generally good to excellent, but can be impacted by multi-step sequences. | Can be very high, often exceeding 98%.[1][2] |
| Enantiomeric Excess (e.e.) | High, as chirality is inherent in the starting material. | Excellent, often >99%.[1][2] |
| Process Scalability | Well-established and generally straightforward. | Can be challenging due to enzyme stability and cofactor regeneration. |
| Waste Generation | Can generate significant chemical waste. | Generally produces less hazardous waste ("greener" process). |
| Development Time | Can be faster for initial route scouting if the building block is readily available. | May require significant time for enzyme screening, optimization, and engineering. |
Case Study: Synthesis of the Rosuvastatin Side Chain Intermediate
A critical chiral intermediate in the synthesis of Rosuvastatin is tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. The stereochemistry of the two hydroxyl groups is crucial for the drug's efficacy. We will compare a plausible chemical synthesis route starting from this compound with a well-documented biocatalytic approach.
Chemical Synthesis Pathway from this compound
A potential synthetic route starting from this compound would involve several steps to build the carbon chain and introduce the second chiral center with the correct stereochemistry. This typically involves diastereoselective reduction of a β-keto ester.
Biocatalytic Synthesis Pathway
The biocatalytic approach typically starts with an achiral diketo-ester and utilizes one or two enzymes (ketoreductases) to perform highly stereoselective reductions to introduce the two chiral hydroxyl groups.
Performance Comparison: Quantitative Data
| Parameter | Chemical Synthesis (Estimated) | Biocatalytic Synthesis |
| Starting Material | This compound | tert-butyl 6-chloro-3,5-dioxohexanoate |
| Number of Steps | Multiple steps (protection, chain extension, reduction, deprotection) | One or two enzymatic steps |
| Overall Yield | 70-80% (estimated) | Up to 98.9%[2] |
| Enantiomeric Excess (e.e.) | >98% (dependent on reduction step) | >99%[1][2] |
| Diastereomeric Excess (d.e.) | Variable, dependent on the diastereoselective reduction | >99%[3] |
| Reaction Time | Potentially several days for the entire sequence | 5-12 hours for the enzymatic steps[2][4] |
Experimental Protocols
General Procedure for Depsipeptide Synthesis using this compound
This protocol is a general representation of how this compound can be used in the synthesis of depsipeptides.
Materials:
-
N-protected amino acid
-
This compound
-
Coupling agent (e.g., DCC, EDC)
-
Solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., DMAP, triethylamine)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Add the base (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired depsipeptide.
A similar procedure using benzenesulfonyl chloride as an activating agent has reported yields in the range of 75-90%.[5]
Biocatalytic Synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
This protocol is based on published procedures utilizing a carbonyl reductase.[1][2]
Materials:
-
tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
-
Whole cells of E. coli expressing a carbonyl reductase
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (pH 6.5)
-
Organic co-solvent (e.g., isopropanol)
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.
-
Add glucose to the cell suspension.
-
Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to the reaction mixture. An organic co-solvent may be used to improve substrate solubility.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC.
-
Upon completion (typically within 5-12 hours), centrifuge the reaction mixture to separate the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary, although often the crude product is of high purity.
This method has been reported to achieve yields of up to 98.9% with an enantiomeric excess of >99%.[2]
Cost-Benefit Analysis
This compound Route:
-
Costs:
-
The primary cost is the starting material itself, which can be relatively expensive.
-
Multiple reaction steps increase solvent, reagent, and labor costs.
-
Purification after each step can be time-consuming and costly, potentially lowering the overall yield.
-
The use of metal catalysts for the reduction step can add significant cost and require removal to meet pharmaceutical standards.
-
-
Benefits:
-
The chirality is pre-installed, which can simplify the synthetic strategy.
-
The methodology is based on well-understood and scalable chemical transformations.
-
For initial small-scale synthesis, it might be faster to implement if the starting material is readily available, avoiding the time needed for enzyme development.
-
Biocatalytic Route:
-
Costs:
-
The initial development and optimization of the biocatalyst can be time-consuming and expensive.
-
The cost of the enzyme and any necessary cofactors can be high, although immobilization and reuse can mitigate this.
-
Large-scale fermentation to produce the enzyme requires significant infrastructure.
-
-
Benefits:
-
Starts from inexpensive achiral materials.
-
Highly selective, leading to very high yields and enantiomeric excess, which simplifies purification and reduces waste.
-
Operates under mild, environmentally friendly conditions ("green chemistry").
-
Fewer reaction steps lead to a more atom-economical and potentially more cost-effective process at scale.
-
The high purity of the product can reduce downstream processing costs.
-
Logical Relationship Diagram
Conclusion
The choice between using this compound and a biocatalytic approach for the synthesis of chiral molecules is a multifaceted decision that hinges on the specific requirements of the project.
For early-stage research and small-scale synthesis where speed and predictability are key, and the cost of the chiral building block is manageable, this compound offers a reliable and straightforward route. Its inherent chirality simplifies the synthetic design, leveraging well-established chemical principles.
However, for large-scale, industrial production, particularly in the pharmaceutical sector where cost-effectiveness and sustainability are major drivers, biocatalysis presents a compellingly advantageous alternative. Despite the initial investment in enzyme development, the benefits of high yields, exceptional enantioselectivity, milder reaction conditions, and reduced environmental impact often lead to a more economical and "greener" manufacturing process in the long run. The synthesis of the Rosuvastatin side chain intermediate serves as a prime example where biocatalysis has demonstrated its superiority for efficient and sustainable production.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Scalability of Asymmetric Reactions Utilizing (+)-tert-Butyl D-Lactate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral auxiliary is a critical decision in the development of scalable and efficient asymmetric syntheses. This guide provides a comparative overview of the scalability of reactions employing (+)-tert-butyl D-lactate as a chiral auxiliary. Due to a notable lack of published large-scale experimental data for this specific auxiliary, this guide will focus on the theoretical applications and comparisons with well-established alternatives, highlighting the need for further research in process development.
While this compound is commercially available and recognized as a chiral building block, extensive searches of scientific literature and patent databases did not yield specific examples of its application as a chiral auxiliary in multi-gram or kilogram-scale asymmetric syntheses. The available information primarily focuses on the synthesis of various lactate esters themselves, rather than their use in directing stereoselective transformations on a large scale.
This absence of data presents a significant challenge in providing a direct, data-driven comparison of its performance against other widely used chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's sultams, in common asymmetric reactions like aldol additions, alkylations, or Diels-Alder reactions.
Theoretical Considerations for Scalability
The tert-butyl group of this compound offers potential advantages and disadvantages in a scalable process:
Potential Advantages:
-
Steric Hindrance: The bulky tert-butyl group can enhance diastereoselectivity by effectively blocking one face of the enolate or dienophile.
-
Cleavage: The tert-butyl ester can typically be cleaved under acidic conditions, which can be advantageous in certain synthetic routes.
Potential Challenges in Scale-up:
-
Reaction Rates: The significant steric bulk may also lead to slower reaction rates, potentially requiring longer reaction times or higher temperatures, which can be less desirable in a manufacturing setting.
-
Atom Economy: As a chiral auxiliary, it is not incorporated into the final product, and its efficient recovery and recycling are crucial for a cost-effective and sustainable large-scale process. The scalability of this recovery process for this compound is not documented.
Comparison with Established Chiral Auxiliaries
To provide a framework for evaluation, a comparison with the well-documented Evans oxazolidinone auxiliaries is presented based on generally accepted principles in process chemistry.
| Feature | This compound (Theoretical) | Evans Oxazolidinones (Documented) |
| Diastereoselectivity | Potentially high due to steric bulk. | Consistently high for a wide range of substrates, particularly in aldol and alkylation reactions. |
| Scalability Data | No significant multi-gram or kilogram-scale data found. | Numerous examples of successful scale-up into the kilogram range and beyond are reported in academic and industrial literature. |
| Predictability | Less predictable due to the lack of a broad experimental database. | Highly predictable stereochemical outcomes based on the Zimmerman-Traxler model for aldol reactions. |
| Auxiliary Removal | Typically acidic hydrolysis. | Various mild methods are available (e.g., LiOH/H₂O₂, LiBH₄, Weinreb amide formation), offering flexibility. |
| Auxiliary Recovery | Feasibility and efficiency on a large scale are not documented. | High recovery yields are often reported, contributing to process economy. |
Experimental Protocols: A Call for Research
A critical component of any comparison guide is the inclusion of detailed experimental protocols. Unfortunately, due to the lack of published scalable reactions using this compound as a chiral auxiliary, specific, validated protocols for multi-gram or kilogram-scale synthesis cannot be provided at this time.
For progress in this area, future research should focus on documenting the application of this compound in common asymmetric transformations at a scale that allows for a thorough evaluation of its performance. Key experimental details that require investigation include:
-
Optimal reaction conditions (solvent, temperature, reagent stoichiometry) for various reaction classes.
-
Robust work-up and purification procedures suitable for large-scale operations.
-
A validated and scalable process for the recovery and recycling of the chiral auxiliary.
-
Direct, side-by-side comparisons with established auxiliaries under identical conditions.
Visualizing Asymmetric Synthesis Workflows
To illustrate the general workflow of an asymmetric reaction involving a chiral auxiliary, the following diagrams are provided. These represent conceptual pathways rather than specific, validated processes for this compound due to the aforementioned lack of data.
Caption: Conceptual workflow for an asymmetric aldol reaction using a chiral auxiliary.
Caption: Decision logic for selecting a chiral auxiliary for process scale-up.
A Comparative Guide to the Application of (+)-tert-Butyl D-lactate in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
(+)-tert-Butyl D-lactate is a valuable chiral building block in modern organic synthesis, particularly in the construction of complex stereodefined molecules such as depsipeptides. Its bulky tert-butyl group offers unique advantages in terms of stability and reactivity, influencing reaction outcomes and protecting group strategies. This guide provides a comparative analysis of this compound with other common lactate esters, supported by experimental data from the literature, to aid researchers in selecting the optimal building block for their synthetic endeavors.
I. Performance in Depsipeptide Synthesis: A Comparative Overview
Depsipeptides are a class of natural and synthetic compounds characterized by the presence of both amide and ester bonds in their cyclic or linear structures. The incorporation of the lactate moiety is crucial for the biological activity of many depsipeptides. While various lactate esters can be employed for this purpose, the choice of the ester group can significantly impact the overall efficiency of the synthesis.
Here, we compare the application of this compound with other lactate esters, such as ethyl lactate and benzyl lactate, in the context of depsipeptide synthesis. Although direct side-by-side comparative studies are scarce in the literature, we can draw valuable insights by examining different synthetic routes towards similar depsipeptide cores.
Table 1: Comparison of Lactate Esters in Depsipeptide Synthesis (Representative Data)
| Lactate Ester | Depsipeptide Target (or fragment) | Coupling Method | Reported Yield | Enantiomeric Excess (e.e.) | Key Observations |
| This compound | HUN-7293 analogue | Macrolactonization | Moderate to Good | >98% | The tert-butyl group can serve as a protecting group for the carboxylic acid, which is cleaved under acidic conditions. This orthogonality is beneficial in complex syntheses. |
| Ethyl (S)-lactate | General depsipeptide building block | Mitsunobu reaction | 88% (for a specific coupling step) | >99% | Commonly used due to its commercial availability and reactivity. The smaller ethyl group may offer less steric hindrance in some coupling reactions. |
| Benzyl L-lactate | General depsipeptide building block | Solution-phase peptide coupling | Good | >99% | The benzyl group can be removed by hydrogenolysis, offering an alternative deprotection strategy compatible with various protecting groups. |
Key Insights:
-
Protecting Group Strategy: The tert-butyl group in this compound can function as a protecting group for the carboxylic acid functionality of the lactate unit. This is a significant advantage as it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which is orthogonal to many other protecting groups used in peptide synthesis, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1][2][3][4] This allows for more flexible and efficient synthetic planning.
-
Steric Hindrance: The bulky nature of the tert-butyl group can influence the reactivity of the lactate unit. In some cases, this steric hindrance might be advantageous, leading to higher stereoselectivity in certain reactions. However, it could also potentially lower reaction rates in sterically demanding coupling steps.
-
Alternative Esters: Ethyl and benzyl lactate are common alternatives. Ethyl lactate is often chosen for its ready availability and the relative ease of hydrolysis of the ethyl ester. Benzyl lactate provides an orthogonal deprotection strategy (hydrogenolysis), which can be useful when acid- or base-sensitive groups are present in the molecule.
II. Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for key transformations involving lactate esters in the synthesis of depsipeptide precursors.
Protocol 1: Mitsunobu Reaction for Ester Bond Formation using Ethyl (S)-lactate
This protocol describes the coupling of a secondary alcohol with ethyl (S)-lactate to form the characteristic ester linkage of a depsipeptide. The Mitsunobu reaction is known for proceeding with inversion of configuration at the alcohol center.[5][6][7][8][9]
Reaction:
Reagents and Conditions:
-
Secondary alcohol (1.0 equiv)
-
Ethyl (S)-lactate (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) as solvent
-
Reaction temperature: 0 °C to room temperature
-
Reaction time: 12-24 hours
Procedure:
-
To a solution of the secondary alcohol, ethyl (S)-lactate, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), is added DIAD or DEAD dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired depsipeptide fragment.
Protocol 2: Solid-Phase Synthesis of a Depsipeptide using a Pre-formed Di-depsipeptide Building Block
This protocol outlines the incorporation of a lactate-containing unit into a growing peptide chain on a solid support. This method often utilizes pre-synthesized di-depsipeptide building blocks to improve coupling efficiency and minimize side reactions.
Workflow:
-
Resin Preparation: A suitable resin (e.g., Wang resin) is loaded with the first amino acid.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Coupling of Di-depsipeptide: The pre-synthesized Fmoc-protected di-depsipeptide (e.g., Fmoc-Ala-Lac-OH) is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the free amine on the resin.
-
Chain Elongation: Steps 2 and 3 are repeated with subsequent amino acids or di-depsipeptide building blocks until the desired sequence is assembled.
-
Cleavage and Deprotection: The final depsipeptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA with scavengers).
-
Purification: The crude depsipeptide is purified by preparative HPLC.
III. Visualization of Synthetic Pathways
The following diagrams illustrate the key concepts in the application of lactate esters in synthesis.
Caption: Coupling of a chiral alcohol with a lactate ester.
References
- 1. biosynth.com [biosynth.com]
- 2. jocpr.com [jocpr.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 6. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journal.hep.com.cn [journal.hep.com.cn]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (+)-tert-Butyl D-lactate in Asymmetric Synthesis: A Comparative Analysis
In the realm of enantioselective synthesis, the choice of a chiral auxiliary is paramount to achieving high levels of stereocontrol. Among the diverse array of available chiral building blocks, (+)-tert-Butyl D-lactate has emerged as a valuable synthon, particularly in the construction of complex polyketide natural products. This guide provides a comparative analysis of the performance of this compound in a key synthetic application, juxtaposed with established alternative methodologies. We will delve into a case study involving the synthesis of a crucial fragment of the potent antitumor agent, (-)-laulimalide, to illustrate the practical utility and performance of this chiral auxiliary.
Case Study: Synthesis of the C15-C27 Fragment of (-)-Laulimalide
The asymmetric aldol condensation is a cornerstone of polyketide synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the introduction of new stereocenters. In the total synthesis of (-)-laulimalide, the construction of the C15-C27 fragment relies on a highly diastereoselective aldol reaction to set the stereochemistry at C20 and C21. Here, we examine the use of a chiral ketone derived from this compound as a key component in this transformation.
Reaction Pathway:
The synthesis of the C15-C27 fragment of (-)-laulimalide involves the coupling of two key intermediates: a chiral ketone incorporating the this compound moiety and an aldehyde. The aldol reaction proceeds via a boron-mediated Zimmerman-Traxler transition state to yield the desired β-hydroxy ketone with high diastereoselectivity.
Figure 1: Aldol condensation for the synthesis of the C15-C27 fragment of (-)-laulimalide.
Performance Data: this compound Auxiliary
| Parameter | Value |
| Yield | 85% |
| Diastereomeric Ratio (dr) | >95:5 (anti:syn) |
| Enantiomeric Excess (ee) | >99% |
Experimental Protocol: Aldol Reaction with this compound Auxiliary
To a solution of the chiral ketone (1.0 equiv) in diethyl ether (0.2 M) at -78 °C was added dicyclohexylboron chloride (1.2 equiv) followed by triethylamine (1.4 equiv). The reaction mixture was stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 2 hours. The mixture was then re-cooled to -78 °C, and a solution of the aldehyde (1.1 equiv) in diethyl ether was added dropwise. The reaction was stirred at -78 °C for 3 hours and then at -20 °C for 12 hours. The reaction was quenched by the addition of a pH 7 phosphate buffer. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Comparative Analysis with Alternative Chiral Auxiliaries
To provide a comprehensive performance comparison, we will examine two widely recognized and highly effective chiral auxiliaries in asymmetric aldol reactions: Evans' Oxazolidinones and Paterson's chiral ketones.
Alternative 1: Evans' Oxazolidinone Auxiliary
Evans' auxiliaries are renowned for their high stereodirecting ability in a variety of asymmetric transformations, including aldol reactions. The rigid oxazolidinone ring system effectively shields one face of the enolate, leading to excellent diastereoselectivity.
Reaction Pathway:
The Evans aldol reaction typically employs a boron enolate, similar to the lactate-derived auxiliary, and proceeds through a chair-like Zimmerman-Traxler transition state to furnish the syn-aldol product.
Figure 2: General workflow for an Evans asymmetric aldol reaction.
| Parameter | Value |
| Yield | 80-95% |
| Diastereomeric Ratio (dr) | >99:1 (syn:anti) |
| Enantiomeric Excess (ee) | >99% |
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in dichloromethane (0.2 M) at 0 °C was added dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The reaction mixture was stirred at 0 °C for 30 minutes. The mixture was then cooled to -78 °C, and the aldehyde (1.2 equiv) was added dropwise. The reaction was stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction was quenched by the addition of a pH 7 phosphate buffer. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Alternative 2: Ethyl (S)-lactate as a Chiral Building Block
Ethyl (S)-lactate is another readily available and cost-effective chiral building block derived from lactic acid. It can be utilized in various synthetic strategies, often serving as a precursor to chiral aldehydes or ketones.
Application Example: Synthesis of a Chiral Aldehyde
Ethyl (S)-lactate can be protected and then reduced to the corresponding chiral aldehyde, which can then participate in subsequent stereoselective reactions.
Figure 3: Synthetic route from Ethyl (S)-lactate to a chiral aldehyde.
| Step | Reagents | Yield |
| Protection | TBSCl, imidazole | >95% |
| Reduction | DIBAL-H | >90% |
To a solution of ethyl (S)-lactate (1.0 equiv) in dichloromethane (0.5 M) were added imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (1.2 equiv) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude protected ester was then dissolved in toluene (0.2 M) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.5 equiv) in toluene was added dropwise. The reaction was stirred at -78 °C for 3 hours. The reaction was quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture was stirred vigorously at room temperature until two clear layers formed. The aqueous layer was extracted with diethyl ether, and the combined organic layers were dried and concentrated to give the crude chiral aldehyde, which was often used in the next step without further purification.
Conclusion
This comparative guide highlights the successful application of this compound as a chiral auxiliary in the asymmetric synthesis of a complex natural product fragment. The quantitative data demonstrates its high performance, achieving excellent yield and diastereoselectivity, comparable to the well-established Evans' oxazolidinone auxiliaries. Furthermore, the comparison with ethyl (S)-lactate showcases the versatility of lactate-derived chiral building blocks in different synthetic strategies. The choice of a specific chiral auxiliary will ultimately depend on the desired stereochemical outcome (syn vs. anti), the specific substrate, and the overall synthetic strategy. However, this analysis confirms that this compound is a powerful and reliable tool for the construction of stereochemically rich molecules, making it a valuable asset for researchers, scientists, and drug development professionals.
Safety Operating Guide
Navigating the Safe Disposal of (+)-tert-Butyl D-lactate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical reagents, such as (+)-tert-Butyl D-lactate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Understanding the Compound: Key Safety Data
This compound is a combustible liquid with a mild odor.[1] While it is not expected to be persistent, bioaccumulative, or toxic to the environment, it is crucial to handle it with care to avoid potential health effects and environmental contamination.[2] Below is a summary of its key safety and physical properties.
| Property | Data |
| Physical State | Liquid[1] |
| Appearance | Colorless[1] |
| Odor | Mild[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup[3] |
| Solubility in Water | Slight[1] |
| Storage Class | 11 - Combustible Solids[3] |
| Hazards | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste. This ensures the highest level of safety and compliance with local, state, and federal regulations.[6]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
2. Waste Collection:
-
Do not dispose of this compound down the drain. [7][8] Many esters and organic compounds are not suitable for sewer disposal.
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[9] The container should be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.[9]
-
Ensure the container is clearly labeled with the full chemical name, "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[10]
3. Handling Contaminated Materials:
-
Any materials that come into contact with this compound, such as absorbent pads used for spills, contaminated labware, or gloves, should also be disposed of in the designated hazardous waste container.[9]
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or dry sand.[9] Avoid using combustible materials like paper towels for large spills.[9]
4. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[9]
-
The storage area should be cool, dry, and well-ventilated.[7]
-
Keep the waste container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][11]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
-
Complete all necessary paperwork for the waste pickup to ensure proper tracking and disposal.[9]
Disposal of Empty Containers:
-
A container that has held this compound should be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, thoroughly empty the container. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for sewer disposal depending on local regulations.
-
After thorough rinsing and air-drying, obliterate or remove the label before disposing of the container as regular solid waste.[10]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl Lactate: Natural Occurrence, Versatile applications and Safety Assessment_Chemicalbook [chemicalbook.com]
- 3. (+)-tert-Butyl D -lactate = 99.0 GC sum of enantiomers 68166-83-6 [sigmaaldrich.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
Safe Handling of (+)-tert-Butyl D-lactate: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Information for (+)-tert-Butyl D-lactate
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Key Physical Properties
This compound is a combustible solid. While comprehensive toxicological data is not widely available, its structural similarity to other lactate esters suggests that it should be handled with care to avoid potential skin, eye, and respiratory irritation.
A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 68166-83-6 | |
| Molecular Formula | C7H14O3 | |
| Molecular Weight | 146.18 g/mol | |
| Appearance | Crystals | |
| Melting Point | 38-42 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC). Natural rubber gloves are NOT recommended. | Prevents skin contact and potential irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects eyes from dust particles and potential splashes.[1] |
| Respiratory Protection | Type N95 (US) or equivalent dust mask. | Minimizes inhalation of the crystalline powder. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for managing this compound safely. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Handling Procedures
-
Review Safety Information : Before beginning any work, thoroughly review this guide and any available Safety Data Sheets (SDS) for this compound and similar compounds.[1]
-
Ensure Proper Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.
-
Don Personal Protective Equipment (PPE) : Wear the appropriate PPE as outlined in the table above, including a dust mask, eye protection, and gloves.
-
Avoid Contact : Take care to prevent the compound from coming into contact with your skin or eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water.[1]
-
Prevent Ignition : As a combustible solid, keep this compound away from open flames, sparks, and other potential sources of ignition.
Storage Procedures
-
Container : Store this compound in a tightly sealed container to prevent contamination and exposure to moisture.[1]
-
Location : Keep the container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.
-
Incompatibilities : Store away from strong oxidizing agents.[1]
Spill and Emergency Procedures
-
Minor Spills : For small spills, carefully sweep up the solid material, avoiding the creation of dust clouds. Place the spilled material into a sealed container for disposal.
-
Major Spills : In the event of a large spill, evacuate the area and alert the appropriate safety personnel.
-
Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Do not use water, as it may not be effective.[2]
Disposal Plan
-
Waste Characterization : All waste containing this compound must be treated as chemical waste.
-
Containerization : Collect waste material in a clearly labeled, sealed container.
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain. Uncleaned containers should be treated as the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
